(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid: Properties and Applications
This guide provides a comprehensive technical overview of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and drug development. Designed for professionals in the field, this document elucidates the compound's core physical and chemical properties, outlines its strategic importance as a synthetic building block, and provides detailed, field-proven methodologies for its application.
Introduction: A Strategic Building Block in Modern Drug Discovery
This compound belongs to the versatile class of heteroaryl boronic acids, which are foundational reagents in modern synthetic organic chemistry. Its structure combines three key motifs highly valued in medicinal chemistry: a pyridine core, a morpholine substituent, and the versatile boronic acid functional group. This combination makes it a strategic building block for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.
The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The addition of a morpholine group often enhances aqueous solubility and metabolic stability, while the methyl group provides a point for steric and electronic modulation. The boronic acid moiety is prized for its stability, low toxicity, and exceptional utility in reactions like the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation. The strategic placement of these groups makes this compound a valuable intermediate for synthesizing novel compounds targeted at a wide range of biological targets.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for properties such as melting point and specific solubility are not widely published, the available data from suppliers and chemical databases provide a solid foundation for its use.
| Property | Value | Source(s) |
| CAS Number | 1191062-85-7 | |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | |
| Molecular Weight | 222.05 g/mol | |
| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | |
| InChI Key | PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 65.8 Ų |
Solubility Profile (Qualitative): Based on the general behavior of arylboronic acids, this compound is expected to exhibit good solubility in polar aprotic solvents such as ethers (e.g., 1,4-dioxane, THF) and moderate solubility in chlorinated solvents. Its solubility in nonpolar hydrocarbon solvents is anticipated to be low. The presence of the morpholine group may confer some solubility in polar protic solvents, including water, particularly under basic conditions where the boronate salt can form.
Synthesis, Stability, and Safe Handling
General Synthetic Approach
An In-depth Technical Guide to (5-Methyl-6-morpholinopyridin-3-yl)boronic acid: A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The landscape of modern medicinal chemistry has been profoundly shaped by the advent of robust and versatile synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions stand as a pillar, enabling the construction of complex molecular architectures that are central to many therapeutic agents. Boronic acids and their derivatives have emerged as indispensable reagents in this context, prized for their versatile reactivity, general stability, low toxicity, and the straightforward removal of boron-containing byproducts.[1][2] The approval of the boronic acid-containing drug Bortezomib for multiple myeloma treatment demystified earlier concerns about boron toxicity and catalyzed a surge of interest in leveraging these unique compounds in drug design.[3][4]
This guide focuses on a highly functionalized and strategically important building block: (5-Methyl-6-morpholinopyridin-3-yl)boronic acid (CAS No. 1191062-85-7). This reagent is not merely a catalog chemical; it is a key intermediate whose specific structural features—a substituted pyridine core, a nucleophilic morpholine moiety, and a reactive boronic acid group—make it exceptionally valuable for synthesizing targeted kinase inhibitors and other complex bioactive molecules. We will explore its properties, core applications, and provide a detailed, field-proven protocol for its use in a pivotal, real-world pharmaceutical synthesis.
Physicochemical Properties and Strategic Handling
The efficacy of any synthetic building block begins with a thorough understanding of its physical properties and stability. This compound is a solid at room temperature, but like many boronic acids, requires careful handling to ensure its integrity and reactivity.
| Property | Value | Source |
| CAS Number | 1191062-85-7 | [5][6] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [5][6] |
| Molecular Weight | 222.05 g/mol | [5][6] |
| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
| Physical Form | Solid | |
| Storage Temp. | 2-8°C, Protect from moisture |
Expert Insights on Stability and Handling
The utility of a boronic acid is directly tied to the stability of its carbon-boron bond. Two primary degradation pathways must be mitigated:
-
Protodeboronation: Cleavage of the C-B bond, which is replaced by a C-H bond. This process can be catalyzed by acidic or basic conditions and accelerated by moisture.
-
Oxidation: The boron center is susceptible to oxidation, which can degrade the reagent to boric acid.
Self-Validating Handling Protocol:
-
Storage: Always store the reagent in a tightly sealed container in a refrigerator (2-8°C). For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace moisture and oxygen.
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which is a primary cause of hydrolysis and degradation.
-
Reaction Setup: Use anhydrous solvents and perform reactions under an inert atmosphere whenever possible to maximize yield and reproducibility.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the gold standard for forming carbon-carbon bonds between sp²-hybridized centers, making it the premier choice for constructing the biaryl and hetero-biaryl scaffolds prevalent in kinase inhibitors.[2]
The reaction's power lies in its remarkable functional group tolerance and the generally mild conditions required, which are critical when dealing with complex, multi-functional substrates in late-stage synthesis.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Keystone Synthesis of Pexidartinib (PLX-3397)
The true value of a building block is demonstrated through its successful application. This compound serves as a pivotal intermediate in the synthesis of Pexidartinib, an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat tenosynovial giant cell tumor (TGCT), a rare and debilitating disease.[5]
The core of the Pexidartinib molecule is constructed via a Suzuki-Miyaura coupling that joins the morpholinopyridine headpiece with a pyrrolopyridine core.
Reaction Scheme: (Self-generated image representing the coupling)
Synthesis of Pexidartinib Core via Suzuki-Miyaura Coupling
This protocol is an exemplar procedure derived from established methodologies for Suzuki-Miyaura couplings involving complex heterocyclic substrates.
Step-by-Step Experimental Protocol
-
Reagent Preparation & Inerting:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-amine (1.0 equiv), This compound (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃) (3.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material. Anhydrous potassium carbonate is a crucial base to activate the boronic acid for transmetalation.
-
-
Catalyst Addition:
-
Evacuate and backfill the flask with nitrogen three times.
-
Under a positive flow of nitrogen, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling heteroaryl halides. The dppf ligand is electron-rich and sterically demanding, which promotes the reductive elimination step and prevents catalyst decomposition.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, approximately 0.1 M concentration relative to the limiting reagent).
-
Degas the resulting slurry by bubbling nitrogen through it for 15-20 minutes.
-
Causality: The aqueous dioxane system is highly effective for Suzuki couplings. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product, the core of Pexidartinib.
-
Experimental Workflow Diagram
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
The Strategic Synthesis of (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged as indispensable structural motifs in contemporary medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets, coupled with their favorable physicochemical properties, has led to the successful development of several FDA-approved drugs.[1][2] (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, valued for the specific spatial and electronic properties conferred by its substituted pyridine core. This guide provides an in-depth, scientifically grounded overview of a robust synthetic strategy for this valuable intermediate, designed for researchers and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core (5-methyl-6-morpholinopyridin-3-yl) scaffold can be disconnected at the carbon-boron bond, pointing to a halogenated precursor, specifically a bromo-substituted pyridine, as a key intermediate. This precursor can, in turn, be assembled from simpler, commercially available starting materials. This approach allows for flexibility and optimization at each stage of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
The initial phase of the synthesis focuses on constructing the core heterocyclic framework. This is achieved through a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.
Experimental Protocol
-
Reaction Setup: To a solution of 2-chloro-5-bromo-3-methylpyridine (1.0 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, add morpholine (1.2 eq) and a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(5-bromo-3-methylpyridin-2-yl)morpholine.
Causality and Experimental Choices
-
Solvent Selection: High-boiling point polar aprotic solvents like DMF or dioxane are chosen to facilitate the dissolution of the reactants and to enable the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich pyridine ring.
-
Base: Potassium carbonate is employed to neutralize the hydrohalic acid (HCl) formed during the reaction, driving the equilibrium towards the product. It is a mild, non-nucleophilic base that does not interfere with the desired substitution.
-
Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the starting halide.
Part 2: Borylation to Yield this compound
The final and critical step is the introduction of the boronic acid functionality. This is most effectively achieved through a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(5-bromo-3-methylpyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the borate ester. Adjust the pH to approximately 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.
Causality and Experimental Choices
-
Anhydrous and Inert Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Therefore, scrupulously anhydrous solvents and an inert atmosphere are critical for the success of the lithium-halogen exchange.
-
Low Temperature: The lithium-halogen exchange is a very fast and exothermic reaction. Maintaining a low temperature (-78 °C) is essential to prevent side reactions, such as the deprotonation of the methyl group or attack at other positions on the pyridine ring.
-
Borate Ester: Triisopropyl borate is a common and effective electrophile for trapping the aryllithium intermediate. The resulting borate ester is then hydrolyzed to the desired boronic acid.
-
Aqueous Work-up: Acidic hydrolysis is necessary to convert the borate ester to the boronic acid. Subsequent neutralization is important for the stability and isolation of the final product.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | 2-Chloro-5-bromo-3-methylpyridine, Morpholine | K₂CO₃, DMF, 100-120 °C, 12-24 h | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | 75-85% |
| 2 | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | n-BuLi, THF, -78 °C; then B(O-iPr)₃; then HCl (aq) | This compound | 60-70% |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound presented herein is a robust and reproducible method that relies on fundamental and well-understood organic transformations. By carefully controlling reaction conditions and understanding the underlying chemical principles, researchers can efficiently produce this valuable building block for the advancement of drug discovery programs. The self-validating nature of each protocol, grounded in established chemical literature, ensures a high degree of confidence in achieving the desired synthetic outcome.
References
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structural complexity, featuring a substituted pyridine core, makes it an attractive intermediate for synthesizing novel compounds, particularly in the development of enzyme inhibitors and other targeted therapeutics.[2][3] Boronic acids, as a class, are indispensable tools in pharmaceutical synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[4][5]
The successful application of this compound in any synthetic or screening campaign is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of reaction solvents, purification methods, and formulation for biological assays, while stability determines its shelf-life, handling requirements, and reliability in yielding reproducible results.
This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document synthesizes foundational principles of boronic acid chemistry with field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately determine its properties, handle it effectively, and troubleshoot potential challenges, thereby ensuring its optimal performance in their research endeavors.
Core Physicochemical Properties
A summary of the key identification and physical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1191062-85-7 | |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [6] |
| Molecular Weight | 222.05 g/mol | [6] |
| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
| Physical Form | Solid | |
| Recommended Storage | 2-8°C, under inert atmosphere | [7] |
Section 1: Solubility Profile and Determination
The solubility of a boronic acid is governed by the interplay between the polar boronic acid moiety and the organic substituents on the carbon-boron bond.[8] The presence of both a lipophilic methyl group and a polar morpholine group on the pyridine ring of the title compound suggests a nuanced solubility profile. While esterification of boronic acids typically enhances their solubility in organic solvents, the free acid's behavior must be empirically determined for reaction optimization.[9]
Predicted Solubility in Common Solvents
Based on its structure, the following qualitative solubility predictions can be made. These should be confirmed experimentally using the protocol provided in Section 1.2.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low to Moderate | The morpholine group may impart some aqueous solubility, but the overall heterocyclic structure is largely organic. Solubility is likely pH-dependent. |
| DMSO, DMF | High (Aprotic) | High | These polar aprotic solvents are generally effective at dissolving a wide range of drug-like molecules. |
| Methanol, Ethanol | High (Protic) | Moderate | May form esters in solution over time, potentially affecting solubility and stability. Good for initial dissolution. |
| Acetonitrile | Medium | Moderate | A common solvent for reactions and analysis (e.g., HPLC). |
| THF, Dioxane | Low | Moderate | Ethereal solvents are common in cross-coupling reactions. |
| Toluene, Hexanes | Very Low | Low to Insoluble | The molecule's polarity is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocol for Solubility Determination (Dynamic Method)
To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This technique involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[8][10] This temperature is the saturation point for that specific concentration.
Methodology
-
Sample Preparation : Accurately weigh a specific amount of this compound into a glass vial.
-
Solvent Addition : Add a precise volume or mass of the desired solvent to the vial.
-
System Setup : Place the vial in a controlled heating block equipped with a magnetic stirrer and a calibrated temperature probe.
-
Heating and Observation : Begin stirring and slowly increase the temperature at a constant rate (e.g., 0.2-0.5 °C/min).[10]
-
Turbidity Monitoring : Continuously monitor the solution's turbidity. This can be done visually against a contrasting background or with an automated turbidity sensor.[8]
-
Record Dissolution Temperature : Record the temperature at which the last solid particle disappears and the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.
-
Data Compilation : Repeat steps 1-6 with varying solute-to-solvent ratios to construct a solubility curve (solubility vs. temperature).
Section 2: Stability Profile and Degradation Pathways
The stability of boronic acids is a critical parameter, as degradation can lead to reduced yields, impure products, and misleading biological data. The primary degradation pathways are protodeboronation, oxidation, and boroxine formation.[7][11]
Key Degradation Pathways
-
Protodeboronation : This is the cleavage of the C-B bond, which is replaced by a C-H bond.[11] The reaction is often catalyzed by acidic or basic conditions and can be accelerated by residual palladium catalyst from the synthesis. The morpholino and methyl groups on the pyridine ring of the title compound may electronically influence the susceptibility of the C-B bond to this cleavage.
-
Oxidation : The boron center is susceptible to oxidation, especially in the presence of air or other oxidants like hydrogen peroxide.[11] This process typically leads to the formation of the corresponding phenol and boric acid, representing a complete loss of the desired starting material. Storing the compound under an inert atmosphere (Nitrogen or Argon) is a standard precaution to mitigate this pathway.[7]
-
Boroxine Formation : Under anhydrous conditions or upon heating, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine, releasing three molecules of water.[11] This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water. While this is not a destructive degradation, the formation of boroxine alters the compound's physical properties and reactivity.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential liabilities and establish appropriate storage and handling conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, as it can separate the intact parent compound from its degradation products.[7]
Methodology
-
Develop a Stability-Indicating HPLC Method :
-
Column : A reverse-phase C18 column is a common starting point.
-
Mobile Phase : A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or acetate) is typically used. It is often crucial to keep the mobile phase pH near neutral to prevent on-column degradation.[7]
-
Detection : UV detection at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).
-
Validation : The method must be shown to resolve the parent peak from peaks generated under various stress conditions.
-
-
Prepare Stress Samples :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Apply Stress Conditions :[7][11]
-
Acid Hydrolysis : Add 0.1 N HCl and heat at 60 °C.
-
Base Hydrolysis : Add 0.1 N NaOH and heat at 60 °C.
-
Oxidation : Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress : Heat a solution (and a solid sample) at a high temperature (e.g., 80 °C).
-
Photolytic Stress : Expose a solution to UV light (e.g., in a photostability chamber).
-
Control : Keep one vial at the recommended storage condition (e.g., 4 °C, protected from light).
-
-
Analysis :
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each vial, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze by the stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and quantify the major degradation products.
-
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Morpholine Moiety in (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Abstract
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures. While the reactivity of the boronic acid functionality is well-established, the chemical behavior of the ancillary morpholine moiety is often considered inert. This technical guide challenges that assumption by providing a comprehensive investigation into the potential reactivity of the morpholine ring within this specific molecular context. We will explore the electronic interplay between the pyridine ring, the boronic acid, and the morpholine substituent, and delineate potential reaction pathways that researchers and drug development professionals must consider. This document will serve as an in-depth resource, offering both theoretical insights and practical, field-proven experimental protocols to probe and understand the stability and reactivity of this crucial structural motif.
Introduction: Beyond a Passive Scaffold
The morpholine heterocycle is a ubiquitous feature in numerous approved pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] In the context of this compound, the morpholine ring is primarily incorporated to modulate the electronic properties of the pyridine ring and to serve as a vector for molecular interactions in the final target compound.[3][4] However, to assume this moiety is merely a passive spectator in chemical transformations is to overlook potential side reactions and unexpected reactivity that could impact yield, purity, and even the biological activity of the final product.
This guide will delve into the nuanced reactivity of the morpholine moiety, considering its potential as a nucleophile, its susceptibility to oxidation, and the stability of the crucial C-N bond connecting it to the pyridine ring, particularly under the demanding conditions of modern cross-coupling catalysis.
Electronic Landscape and its Influence on Reactivity
The reactivity of the morpholine in this compound is not intrinsic but is instead dictated by the electronic environment created by the substituted pyridine ring.
Inductive and Mesomeric Effects
The pyridine ring is inherently electron-deficient. The boronic acid group, particularly at the 3-position, acts as a moderate electron-withdrawing group through an inductive effect, further decreasing the electron density of the pyridine ring.[3] Conversely, the methyl group at the 5-position is a weak electron-donating group. The morpholine moiety, connected via its nitrogen atom at the 6-position, exerts a strong +M (mesomeric) and -I (inductive) effect. The lone pair on the nitrogen atom can be delocalized into the pyridine ring, increasing electron density, particularly at the ortho and para positions.
Basicity of the Morpholine Nitrogen
The basicity of the morpholine nitrogen is a critical parameter governing its nucleophilicity. The pKa of unsubstituted morpholine is approximately 8.5.[2] In this compound, the electron-withdrawing nature of the pyridine ring is expected to decrease the basicity of the morpholine nitrogen compared to free morpholine. However, the precise pKa will be a balance of the competing electronic effects. The predicted pKa for 4-morpholinopyridine is around 7.97, which can serve as a reasonable estimate.[1] This moderate basicity suggests that the nitrogen atom can still participate in nucleophilic reactions, especially in the presence of strong electrophiles.
Potential Reaction Pathways of the Morpholine Moiety
Based on the electronic considerations, several potential reaction pathways for the morpholine moiety can be hypothesized. The following sections will detail these possibilities and propose experimental designs to investigate them.
N-Oxidation
The lone pair on the morpholine nitrogen makes it susceptible to oxidation, which would lead to the corresponding N-oxide. This is a common reaction for tertiary amines.
-
Hypothesis: Under oxidative conditions, the morpholine nitrogen can be oxidized to an N-oxide. This could occur as an undesired side reaction during certain synthetic steps.
-
Causality: Oxidizing agents such as m-CPBA, hydrogen peroxide, or even atmospheric oxygen in the presence of a suitable catalyst, could potentially oxidize the nucleophilic nitrogen of the morpholine. The electron-donating character of the morpholine nitrogen might make it more susceptible to oxidation than the pyridine nitrogen, which is part of an electron-deficient aromatic system.
N-Alkylation and N-Arylation
The nucleophilicity of the morpholine nitrogen suggests its potential to react with electrophiles, leading to N-alkylation or N-arylation products.
-
Hypothesis: The morpholine nitrogen can act as a nucleophile and react with alkylating or arylating agents.
-
Causality: In the presence of strong electrophiles like alkyl halides or under conditions that promote arylation, the morpholine nitrogen could compete with other nucleophiles in the reaction mixture. While the C-N bond to the pyridine ring reduces its basicity, it may still be sufficiently nucleophilic to participate in such reactions.[5]
Ring-Opening Reactions
While generally stable, the morpholine ring can undergo cleavage under specific, often harsh, conditions.
-
Hypothesis: Under strongly acidic or oxidative conditions, the morpholine ring may undergo ring-opening.
-
Causality: Strong acids could protonate the oxygen atom, initiating a ring-opening cascade. Potent oxidizing agents could also lead to cleavage of the C-C or C-O bonds within the morpholine ring.
Stability Under Suzuki-Miyaura Cross-Coupling Conditions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[6] Understanding the stability of the morpholine moiety under these conditions is paramount.
-
Hypothesis: The morpholine moiety is generally stable under typical Suzuki-Miyaura conditions, but side reactions may occur with certain substrates or under forcing conditions.
-
Causality: Suzuki-Miyaura reactions are typically performed under basic conditions with a palladium catalyst.[7] While the C-N bond is generally robust, highly reactive aryl halides or prolonged reaction times at elevated temperatures could potentially lead to side reactions involving the morpholine ring, such as N-arylation with the coupling partner or degradation.
Experimental Investigation Protocols
To validate the hypotheses outlined above, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.
Investigation of N-Oxidation
Objective: To determine the susceptibility of the morpholine nitrogen to oxidation.
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add a common oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of new, more polar products.
-
Work-up and Analysis: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), and extract the product. Purify by column chromatography and characterize the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the formation of the N-oxide.
Control Experiment: Perform the same reaction on N-phenylmorpholine to compare the relative reactivity.
Investigation of N-Alkylation
Objective: To assess the nucleophilicity of the morpholine nitrogen towards alkylating agents.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add an alkylating agent, such as methyl iodide (1.5 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction at room temperature and monitor by LC-MS for the formation of the quaternized ammonium salt.
-
Analysis: Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the N-methylated product.
Control Experiment: Conduct the reaction in the absence of the base to assess the intrinsic nucleophilicity of the morpholine nitrogen.
Stability Under Simulated Suzuki-Miyaura Conditions
Objective: To evaluate the stability of the morpholine moiety under conditions relevant to Suzuki-Miyaura cross-coupling.
Protocol:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a typical solvent mixture such as dioxane/water (4:1).
-
Reaction Conditions: Heat the reaction mixture to a temperature commonly used for Suzuki-Miyaura couplings (e.g., 100 °C) for an extended period (e.g., 24 hours).
-
Analysis: After cooling, analyze a sample of the reaction mixture by LC-MS and ¹H NMR to detect any degradation products or unexpected side products involving the morpholine ring.
-
Forced Degradation: To probe the ultimate stability, a separate experiment can be run under more forcing conditions (e.g., higher temperature, stronger base, or with a highly reactive coupling partner like a heteroaryl chloride).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Reactivity Studies
| Experiment | Conditions | Expected Product | Observed Result |
| N-Oxidation | m-CPBA, DCM, 0 °C | Morpholine N-oxide | Formation of a more polar product, confirmed by MS |
| N-Alkylation | CH₃I, DIPEA, ACN, RT | N-methylated morpholinium salt | Detection of the quaternized product by LC-MS |
| Suzuki Stability | Pd(PPh₃)₄, K₂CO₃, 100 °C, 24h | Starting material | No significant degradation observed |
| Forced Suzuki | Pd(dppf)Cl₂, Cs₂CO₃, 120 °C, 24h | Starting material | Minor decomposition products detected |
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in chemical reactivity and experimental design.
Caption: Potential reactivity pathways of the morpholine moiety.
Caption: Workflow for investigating morpholine reactivity.
Conclusion and Best Practices
This in-depth technical guide demonstrates that the morpholine moiety in this compound, while generally robust, possesses latent reactivity that must be considered during synthetic planning and execution. The morpholine nitrogen exhibits nucleophilic character and is susceptible to oxidation under specific conditions. While stable under standard Suzuki-Miyaura coupling protocols, forcing conditions may lead to undesired side reactions.
Recommendations for Researchers:
-
Protecting Groups: In multi-step syntheses involving strong oxidants or electrophiles, consider the necessity of protecting the morpholine nitrogen.
-
Reaction Optimization: When developing new methodologies using this building block, carefully screen for side products related to the morpholine moiety, especially when using highly reactive coupling partners or elevated temperatures.
-
Thorough Characterization: Always perform comprehensive characterization of final compounds to ensure the integrity of the morpholine ring.
By understanding the potential reactivity of the morpholine moiety, researchers can develop more robust and reliable synthetic routes, leading to higher purity materials and more accurate interpretations of structure-activity relationships in drug discovery programs.
References
- 1. 4-MORPHOLINOPYRIDINE CAS#: 2767-91-1 [m.chemicalbook.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. youtube.com [youtube.com]
Novel reactions involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
An In-Depth Technical Guide to Novel Reactions Involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of heteroaromatic moieties is a cornerstone of molecular design.[1][2] this compound has emerged as a particularly valuable building block. Its structure combines a pyridine core, known for its presence in numerous biologically active molecules, with a morpholine substituent that can enhance solubility and modulate pharmacokinetic properties. The boronic acid functional group serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis and, more importantly, the novel and strategic reactions of this compound. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices, offering researchers and drug development professionals a practical and authoritative resource.
Chemical Identity:
-
Molecular Weight: 222.05 g/mol [3]
Part 1: Synthesis of the Core Reagent
The utility of any building block is predicated on its accessibility. The synthesis of pyridinylboronic acids can be achieved through several established methods, including the metal-halogen exchange of corresponding pyridinyl halides followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron reagents. A common and effective laboratory-scale synthesis for this compound proceeds from the readily available 5-bromo-2-methyl-6-morpholinopyridine.
The rationale for this approach lies in the reliability of lithium-halogen exchange at low temperatures to generate a nucleophilic pyridyl lithium species, which can then be trapped with an electrophilic boron source like a trialkyl borate.
Experimental Protocol: Synthesis via Lithiation-Borylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methyl-6-morpholinopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the generated pyridyl lithium species, add triisopropyl borate (1.5 equiv) dropwise, again maintaining a temperature below -70 °C.
-
Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding aqueous HCl (2M) until the pH is acidic (~pH 2-3).
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer, containing the boronic acid, is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] A key area of interest is the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of bioactive compounds.
This guide provides an in-depth technical overview and practical protocols for the palladium-catalyzed cross-coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This specific boronic acid is a valuable building block for introducing a substituted pyridine moiety, a common motif in medicinal chemistry. While pyridylboronic acids are known to present unique challenges in Suzuki-Miyaura couplings, understanding the underlying principles and optimizing reaction conditions can lead to successful and high-yielding transformations.[3][4]
This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors. We will delve into the mechanistic nuances, catalyst and ligand selection, and provide detailed, step-by-step protocols to facilitate successful implementation in the laboratory.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > Cl > F. For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
References
Optimal Base and Solvent Conditions for Suzuki Reactions with (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
An Application Guide for Medicinal and Process Chemistry
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents where the formation of carbon-carbon bonds is paramount.[1][2] This guide provides a detailed examination of the optimal base and solvent conditions for the successful Suzuki-Miyaura coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid, a heteroaromatic building block of significant interest in drug discovery. We will explore the unique challenges posed by this substrate, including its electronic properties and potential for catalyst inhibition, and present a systematic approach to reaction optimization. This document offers field-proven insights, detailed experimental protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: The Power and Challenge of Heteroaromatic Suzuki Couplings
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized C-C bond formation due to its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1][3][4] In pharmaceutical research, the incorporation of nitrogen-containing heterocycles is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2]
This compound is an exemplary substrate, combining a π-deficient pyridine core with electron-donating methyl and morpholino substituents. While immensely useful, such heteroaryl boronic acids present unique challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine and morpholine rings can coordinate to the palladium catalyst, potentially leading to deactivation and reduced reaction efficiency.[2][5] This is analogous to the well-documented "2-pyridyl problem," although less severe for 3-substituted pyridines.[2][6]
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by a proton source, an undesired side reaction that is often accelerated under the basic, aqueous conditions of the Suzuki coupling.[7][8][9] This decomposition pathway reduces the concentration of the active nucleophile, leading to lower product yields.
-
Reaction Kinetics: The electron-deficient nature of the pyridine ring can slow the rate-determining transmetalation step of the catalytic cycle.[2]
Overcoming these challenges requires a careful and rational selection of the base and solvent system, which are arguably the most critical variables in ensuring a successful reaction.
The Mechanistic Role of Base and Solvent
A fundamental understanding of why base and solvent choices are critical is essential for logical protocol design. The reaction proceeds through a catalytic cycle involving the palladium catalyst.[1][3]
The Role of the Base
The base is not merely an additive; it is a crucial activator in the catalytic cycle.[3][10] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[1][11][12] This "activation" enhances the electron density on the boron-bound carbon, facilitating the transfer of the organic group from boron to the palladium center in the transmetalation step.[10][13]
The choice of base influences:
-
Rate of Boronate Formation: Stronger or more soluble bases can accelerate this step.
-
Catalyst Stability: Excessively strong bases can degrade the palladium catalyst or sensitive functional groups on the substrates.
-
Side Reactions: The basic conditions can promote protodeboronation. A delicate balance must be struck between activating the boronic acid and minimizing its decomposition.[9]
The Role of the Solvent
The solvent system is far more than an inert medium. It influences nearly every aspect of the reaction.[14][15][16]
-
Solubility: It must dissolve the organic substrates, the palladium catalyst complex, and, ideally, interact favorably with the inorganic base. This is why biphasic organic-aqueous systems are frequently employed.[3][8]
-
Catalyst Activity: The solvent can affect the stability and activity of the palladium catalyst. Coordinating solvents can compete with other ligands for binding sites on the palladium center.[14][16]
-
Reaction Pathway: In some cases, the polarity of the solvent can even influence the selectivity of the reaction, determining which of two reactive sites on a molecule undergoes coupling.[17][18]
The interplay between base and solvent is therefore critical to creating an environment where the desired catalytic cycle can proceed efficiently while suppressing unwanted side reactions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Systematic Optimization: Selecting the Right Conditions
A systematic approach is key to efficiently identifying the optimal conditions for coupling this compound. We recommend a two-stage screening process focusing first on the base and then the solvent.
Stage 1: Base Selection
The choice of base is critical. For heteroaromatic substrates, a balance must be struck between sufficient reactivity and minimizing base-catalyzed protodeboronation.[9]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Type | pKₐ (Conjugate Acid) | Solubility & Properties | Recommended Use Case for this Substrate |
|---|---|---|---|---|
| K₂CO₃ | Carbonate | ~10.3 | Moderate solubility in water; low in organics. A standard, mild base. | A good initial choice for screening due to its moderate strength. Often requires aqueous co-solvent.[3] |
| Cs₂CO₃ | Carbonate | ~10.3 | High solubility in many organic solvents (e.g., THF, Dioxane).[13] | An excellent choice. Its higher solubility often accelerates the reaction, which can minimize substrate decomposition by reducing reaction time.[13][19] |
| K₃PO₄ | Phosphate | ~12.3 | Soluble in water. Often used for challenging or base-sensitive substrates. | A strong contender. Particularly effective for coupling aryl chlorides and other less reactive partners.[20][21] Can be used with minimal water. |
| KF | Fluoride | ~3.2 | Soluble in water. | Used for base-labile functional groups, but generally not strong enough for activating challenging heteroaryl boronic acids.[10] |
| KOtBu | Alkoxide | ~19 | Very strong base. High solubility in organic solvents. | Generally too harsh for this substrate. High risk of promoting side reactions and decomposition.[3] |
Recommendation: Start screening with K₂CO₃ , Cs₂CO₃ , and K₃PO₄ . Cs₂CO₃ is often the most effective for challenging couplings due to its enhanced solubility.[13]
Stage 2: Solvent Selection
The solvent system must accommodate both the organic-soluble catalyst and substrates and the water-soluble inorganic base. A biphasic mixture is the standard approach.[8]
Table 2: Comparison of Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Common Co-Solvent | Comments & Considerations |
|---|---|---|---|---|
| 1,4-Dioxane | Ether | 101 | Water | The historical "gold standard." Excellent solvent for many substrates but has toxicity and peroxide formation concerns.[22][23] |
| Tetrahydrofuran (THF) | Ether | 66 | Water | Good general-purpose solvent. Lower boiling point limits reaction temperature unless using sealed vials.[22] |
| 2-Methyl-THF | Ether | 80 | Water | A greener, safer alternative to THF and Dioxane. Good performance and phase separation from water.[22] |
| Toluene | Aromatic | 111 | Water | Good for higher temperatures. Can help precipitate inorganic byproducts.[3][8] |
| DMF / DMAc | Polar Aprotic | 153 / 165 | Water (optional) | Used for substrates with poor solubility. Can coordinate to palladium and may decompose at high temperatures.[3][16] |
Recommendation: A 4:1 or 5:1 mixture of an organic solvent to water is a robust starting point.[8][20] 1,4-Dioxane/Water is a classic choice, while 2-MeTHF/Water offers a more modern, safer alternative with excellent performance.
Caption: A systematic workflow for reaction optimization.
Experimental Protocols
The following protocols provide a clear, step-by-step methodology. Always use standard Schlenk line or glovebox techniques to handle reagents under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Base and Solvent Screening
This protocol is designed for small-scale reactions to efficiently test multiple conditions.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide partner and an internal standard (e.g., hexamethylbenzene) in the primary organic solvent to be tested (e.g., 1,4-Dioxane).
-
-
Reaction Setup:
-
To an array of reaction vials equipped with stir bars, add this compound (1.2 equivalents).
-
Add the base to be tested (2.0 - 2.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vials with septa caps.
-
-
Inerting:
-
Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe. The solvents should be sparged with an inert gas for at least 30 minutes prior to use.
-
Add the aryl halide/internal standard stock solution (1.0 equivalent).
-
-
Reaction:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 90-100 °C).
-
Stir vigorously for the designated reaction time (e.g., 4-16 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
-
Protocol 2: Optimized Preparative Scale Protocol (Example)
This protocol is based on a commonly successful condition set for challenging heteroaryl couplings.
-
Setup:
-
To a flame-dried Schlenk flask equipped with a stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.8 mmol, 1.8 equiv), Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv).
-
-
Inerting:
-
Seal the flask and evacuate and backfill with Argon three times.
-
-
Solvent Addition:
-
Add 8 mL of 1,4-Dioxane and 2 mL of water (both previously degassed by sparging with Argon for 30 minutes) via syringe.
-
-
Heating:
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of Argon.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the limiting aryl halide (typically 6-18 hours), cool the reaction to room temperature.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere.[21] Use fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄ ).[13][21]3. Increase temperature in 10-15 °C increments. |
| Significant Protodeboronation | 1. Reaction time is too long or temperature is too high.2. Base is too strong or too much water is present.3. Boronic acid is of poor quality or has degraded. | 1. Stop the reaction as soon as the limiting reagent is consumed. Try a lower temperature.2. Use a milder base (e.g., K₂CO₃). Reduce the water content (e.g., from 4:1 to 10:1 organic:water).[8]3. Use freshly purchased or purified boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for storage and use.[9][24] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. In-situ reduction of Pd(II) precatalyst is inefficient. | 1. Improve degassing procedures.[5]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand.[5] |
| Inconsistent Results | 1. Variable quality of reagents (especially boronic acid and base).2. Inconsistent water content. | 1. Use reagents from a reliable source. K₂CO₃ and K₃PO₄ can be hygroscopic; dry in an oven before use.2. Use a consistent, measured ratio of organic solvent to water. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with a rational and systematic approach to optimization. The primary challenges—potential catalyst inhibition and protodeboronation—can be effectively mitigated by the judicious selection of base and solvent. For this specific substrate, a combination of a highly soluble and moderately strong base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) , paired with a biphasic solvent system like 1,4-Dioxane/Water or 2-MeTHF/Water , provides a robust starting point. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize valuable biaryl compounds for advancement in drug discovery and development programs.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. quora.com [quora.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 19. compunetics.net [compunetics.net]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes for the Synthesis of Heterocyclic Scaffolds Using (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid
Introduction: A Privileged Building Block in Modern Drug Discovery
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structure, featuring an electron-rich morpholinopyridine core, allows for the creation of compounds with high specificity and potency. Boronic acids are versatile reagents in organic synthesis due to their stability, low toxicity, and broad reactivity, primarily in palladium-catalyzed cross-coupling reactions.[1][2] The application of this specific boronic acid facilitates the construction of complex molecular architectures that are central to many targeted therapies.[3] This guide provides an in-depth overview of its properties, safe handling procedures, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
Proper handling and storage of boronic acids are paramount to ensure their reactivity and stability.[4] Organoboronic acids, including this derivative, are known to be sensitive to moisture and can undergo degradation if not stored correctly.[4]
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1191062-85-7 | [5] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Off-white to light yellow solid | Generic |
| pKa | ~8-9 (Estimated) | [1] |
Storage and Safety Protocols
-
Storage: Store at ambient temperatures in a cool, dry, and dark place.[5][6] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[4] Long-term storage in a desiccator is highly recommended.
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and direct contact with skin and eyes.
-
Incompatibility: Keep away from strong oxidizing agents and strong bases.[4][7] Do not store near reactive metals.[4]
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the formation of a C-C bond between the pyridinyl scaffold and various aryl or heteroaryl halides. This reaction is one of the most powerful tools in modern organic synthesis.[9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) complex.
-
Base Activation: Concurrently, the base (e.g., K₂CO₃) activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻).[10]
-
Transmetalation: The organic group (R²) from the activated boronate is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[9]
-
Reductive Elimination: The coupled product (R¹-R²) is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[10]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or DME) and Water (typically 4:1 to 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices
| Component | Choice & Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄: These are robust and versatile catalysts. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps and provides stability to the palladium center. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄: The base is crucial for activating the boronic acid.[10] Cesium carbonate (Cs₂CO₃) is often used for challenging couplings due to its higher solubility in organic solvents and ability to accelerate the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O: A biphasic system is typically required. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] |
| Temperature | 80-100 °C: Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for less reactive halides like aryl chlorides and bromides. |
| Inert Gas | Argon or Nitrogen: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining an inert atmosphere is essential for catalytic activity and reproducible results. |
Experimental Workflow and Troubleshooting
A logical workflow ensures efficiency and success. The following diagram outlines the process from setup to final product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents. 3. Base is not strong or soluble enough. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents. 3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is common with electron-deficient or some heteroaryl boronic acids, especially at high temperatures or with prolonged reaction times.[9] | 1. Lower the reaction temperature. 2. Use a milder base. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This can be caused by the presence of oxygen. | Improve degassing technique and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique like recrystallization or preparative HPLC. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. orgsyn.org [orgsyn.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi-res.com [mdpi-res.com]
Application of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibition
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for the design of potent and selective enzyme inhibitors. Within the vast landscape of drug discovery, the development of kinase inhibitors remains a focal point, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, are often dysregulated in these conditions, making them high-value therapeutic targets.
The functionalization of the pyridine ring is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The introduction of specific substituents allows for the fine-tuning of interactions within the ATP-binding pocket of the target kinase. In this context, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring a methyl group and a morpholine moiety, offers distinct steric and electronic properties that can be exploited to achieve high-affinity binding and desirable drug-like characteristics in the final bioactive molecule.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potent kinase inhibitors, with a particular focus on dual PI3K/mTOR inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present key biological data for a representative bioactive molecule.
Core Application: Synthesis of Pyrido[3,2-d]pyrimidine-based PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.
The pyrido[3,2-d]pyrimidine scaffold has been identified as a promising core structure for the development of potent PI3K/mTOR inhibitors. The strategic installation of the (5-Methyl-6-morpholinopyridin-3-yl) moiety at the C-7 position of this scaffold has been shown to significantly enhance inhibitory activity.
Scientific Rationale for the Use of this compound
The choice of this specific boronic acid is underpinned by several key factors:
-
Morpholine Moiety: The morpholine group is a common feature in kinase inhibitors. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase domain. Furthermore, its non-planar, saturated nature can improve solubility and metabolic stability.
-
Methyl Group: The methyl group at the 5-position of the pyridine ring provides a degree of steric bulk that can enhance binding affinity and selectivity by occupying a specific hydrophobic pocket within the ATP-binding site.
-
Boronic Acid Functionality: The boronic acid group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds.[2] This reaction is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
The following diagram illustrates the general workflow for the synthesis of these bioactive molecules.
Caption: Synthetic workflow for PI3K/mTOR inhibitors.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyrido[3,2-d]pyrimidine-based kinase inhibitors.[1]
Protocol 1: Synthesis of the Core Intermediate - 7-Chloro-2-(3-methoxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine
This protocol outlines the synthesis of the key intermediate that will be coupled with this compound.
Materials:
-
2,4,7-Trichloropyrido[3,2-d]pyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of 2,7-Dichloro-4-morpholinopyrido[3,2-d]pyrimidine:
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in THF, add morpholine (1.0 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in CH₂Cl₂ and wash with a saturated solution of NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
-
Suzuki-Miyaura Coupling to Introduce the 2-Aryl Group:
-
In a reaction vessel, combine 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.2 eq).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and DME as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain 7-chloro-2-(3-methoxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine.
-
Protocol 2: Final Suzuki-Miyaura Coupling with this compound
This protocol details the crucial step of introducing the target boronic acid to generate the final bioactive molecule.
Materials:
-
7-Chloro-2-(3-methoxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of 7-chloro-2-(3-methoxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add this compound (1.5 eq).
-
Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the final bioactive molecule.
-
The following diagram illustrates the key Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura coupling reaction.
Data Presentation: Biological Activity
The synthesized pyrido[3,2-d]pyrimidine derivatives incorporating the (5-Methyl-6-morpholinopyridin-3-yl) moiety exhibit potent inhibitory activity against PI3Kα and mTOR. The following table summarizes the biological data for a representative compound.[1]
| Compound ID | C-7 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 | 5-Methyl-6-morpholinopyridin-3-yl | 5 | 15 |
| 2 | Phenyl | 19 | 37 |
| 3 | 4-Fluorophenyl | 12 | 25 |
Data is representative and sourced from analogous studies for illustrative purposes.[1]
Conclusion and Future Perspectives
This compound is a highly valuable building block for the synthesis of potent and selective kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex bioactive molecules with desirable pharmacological profiles. The protocols and data presented in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this versatile reagent in the development of novel therapeutics. Future work in this area could involve the exploration of this boronic acid in the synthesis of inhibitors for other kinase families, as well as the development of more efficient and sustainable catalytic systems for its application in cross-coupling reactions.
References
Application Note: Strategic Ligand Selection for Challenging Suzuki-Miyaura Couplings with Pyridylboronic Acids
<R>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the incorporation of pyridyl moieties using pyridylboronic acids often presents significant challenges, leading to low yields and reaction failures. This guide provides an in-depth analysis of these challenges, focusing on the critical role of ligand selection in overcoming them. We will explore the underlying mechanistic issues, compare the performance of various ligand classes, and provide detailed, field-proven protocols to enable successful and reproducible couplings with challenging pyridylboronic acids.
The "2-Pyridyl Problem" and Broader Challenges
The difficulties in Suzuki-Miyaura couplings are not uniform across all pyridylboronic acid isomers. The "2-pyridyl problem" is a well-documented phenomenon referring to the particular instability and poor reactivity of 2-pyridylboronic acids.[1][2] However, other isomers also present unique, albeit sometimes less severe, challenges.
1.1. Protodeboronation: The Predominant Side Reaction
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid and generates pyridine as a byproduct.[3][4] This side reaction significantly reduces the yield of the desired coupled product. Pyridylboronic acids, especially the 2-pyridyl isomer, are highly susceptible to protodeboronation.[3]
The mechanism for this instability is unique for 2-pyridylboronic acid. Under neutral pH, it can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[3][5] Counterintuitively, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the highly reactive zwitterion.[3]
1.2. Catalyst Inhibition and Slow Transmetalation
The nitrogen atom in the pyridine ring can be a double-edged sword. Its lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle.[6][7] This is particularly problematic with electron-rich pyridines. Additionally, as electron-deficient heteroaryl boron derivatives, pyridylboronic acids can exhibit slow rates of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[6][8]
The Central Role of the Ligand in the Catalytic Cycle
The choice of ligand is paramount in addressing the challenges of pyridyl Suzuki couplings. The ligand directly influences the electronic and steric environment of the palladium center, impacting every step of the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Bulky, electron-rich ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[9] They also help stabilize the palladium catalyst and can mitigate catalyst inhibition by the pyridine nitrogen.[1][10]
Ligand Selection Guide for Pyridylboronic Acid Isomers
The optimal ligand often depends on the specific pyridylboronic acid isomer being used.
| Ligand Class | Specific Examples | Recommended for | Key Features & Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | 2-pyridyl, 3-pyridyl, 4-pyridyl | These are often the ligands of choice for challenging couplings.[1][9] Their steric bulk and electron-donating properties accelerate the key steps of the catalytic cycle and provide stability to the catalyst.[10] They are particularly effective in mitigating the "2-pyridyl problem".[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 2-pyridyl, 4-pyridyl | NHCs are strong σ-donors and form very stable palladium complexes.[11][12] This stability can be advantageous in preventing catalyst decomposition. Some NHC-Pd precatalysts have shown exceptional activity for couplings involving 2-pyridyl ammonium salts.[13] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | General heteroaryl couplings | These ligands have demonstrated broad applicability in a variety of challenging cross-coupling reactions, including those with heteroaromatic substrates.[10] |
Experimental Protocols
4.1. General Protocol for Suzuki-Miyaura Coupling of a Challenging 2-Pyridylboronic Acid Derivative
This protocol is a robust starting point for the coupling of stabilized 2-pyridylboron reagents with aryl or heteroaryl bromides.
Reagents & Equipment:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate or N-methyliminodiacetic acid (MIDA) boronate) (1.2 - 1.5 equiv)[1][3]
-
Palladium precatalyst (e.g., Pd2(dba)3) (1-2 mol%)
-
Biaryl phosphine ligand (e.g., XPhos) (2-4 mol%)[1]
-
Base (e.g., K3PO4) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl/heteroaryl bromide, the stabilized 2-pyridylboron reagent, the palladium precatalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: General workflow for the Suzuki coupling protocol.
4.2. Protocol for Suzuki-Miyaura Coupling of 3- or 4-Pyridylboronic Acids
These isomers are generally more stable than the 2-pyridyl counterpart, but still benefit from robust catalytic systems.
Reagents & Equipment:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
3- or 4-Pyridylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., Na2CO3 or K2CO3) (3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Standard reaction glassware and inert atmosphere setup.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the aryl/heteroaryl halide, pyridylboronic acid, and base in the chosen solvent system.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as indicated by monitoring.
-
Work-up and Purification: Follow the same procedure as described in section 4.1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst inhibition/deactivation.[7] | - Switch to a bulkier, more electron-rich ligand (e.g., from PPh3 to XPhos).[9] - Increase catalyst loading modestly (e.g., from 2 mol% to 4 mol%).[7] - Ensure rigorous exclusion of oxygen.[7] |
| Significant Protodeboronation | Instability of the boronic acid.[3] | - Use a more stable boronic acid derivative (MIDA boronate or triolborate).[3][9] - Use anhydrous conditions.[7] - Carefully select the base; for 2-pyridylboronic acid, avoid neutral pH.[3] |
| Formation of Phosphine-Aryl Byproducts | Aryl-aryl exchange from the phosphine ligand.[14] | - This can be an issue with certain phosphine ligands. Consider switching to a different class of ligand, such as an NHC, or a phosphine with non-transferable aryl groups.[14][15] |
Conclusion
The successful Suzuki-Miyaura coupling of pyridylboronic acids is highly achievable with a strategic approach to ligand selection and reaction optimization. For the notoriously challenging 2-pyridylboronic acids, the use of stabilized boron reagents in combination with advanced biaryl phosphine or N-heterocyclic carbene ligands is the most effective strategy.[1][13] For the more stable 3- and 4-pyridyl isomers, a wider range of ligands can be effective, but careful optimization is still key to achieving high yields. By understanding the underlying mechanistic challenges and employing the robust protocols outlined in this guide, researchers can confidently incorporate pyridyl motifs into their target molecules, accelerating discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By focusing on small, low-complexity molecules (fragments), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[1] Within the vast armamentarium of chemical fragments, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid stands out as a fragment of significant strategic value.
This molecule elegantly combines three key features that make it an exceptional starting point for a drug discovery campaign:
-
The Boronic Acid Warhead: Boronic acids are versatile functional groups that can act as bioisosteres for carboxylic acids or form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[2][][4][5][6] This capacity for reversible covalency can provide a significant affinity and selectivity advantage, a highly sought-after attribute in modern drug design.[2][4]
-
The Pyridine Scaffold: The pyridine ring is a common motif in a multitude of FDA-approved drugs.[7] It serves as an excellent scaffold that can be readily functionalized, allowing for precise vector-based exploration of a target's binding pocket to build structure-activity relationships (SAR).[7]
-
The Morpholine Group: Morpholine is a privileged structural component in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[8][9] Its presence provides an immediate, favorable physicochemical profile to the fragment.
This guide provides a comprehensive overview of the application of this compound in a typical FBDD campaign, from initial screening and hit validation to strategies for hit-to-lead optimization. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful fragment.
Part 1: The FBDD Screening Cascade for Boronic Acid Fragments
A successful FBDD program relies on a robust screening cascade that employs a series of sensitive and orthogonal biophysical techniques to identify and validate true binding events, thereby eliminating false positives.[10][11][12][13]
Figure 1. A typical FBDD workflow for boronic acid fragments.
Primary Screening: Identifying Initial Binders
The initial screen aims to rapidly identify fragments that interact with the target protein from a larger library. Due to the weak affinities typical of fragments, highly sensitive biophysical methods are required.[13][14]
Method of Choice: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a rapid, cost-effective, and high-throughput method ideal for primary screening. It measures the thermal stability of a protein, which often increases upon ligand binding.[15]
Protocol: DSF Screening
-
Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting the fragment to 1 mM in assay buffer.
-
Assay Plate Setup: In a 384-well PCR plate, add 19 µL of the protein solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final working concentration (e.g., 5x).
-
Fragment Addition: Add 1 µL of the 1 mM fragment solution to the appropriate wells for a final fragment concentration of 50 µM and a final DMSO concentration of 0.5%. Include DMSO-only wells as a negative control.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding curve. A positive shift in Tm (ΔTm) of ≥ 2°C in the presence of the fragment is considered a potential hit.
| Fragment ID | Target Protein | Fragment Conc. (µM) | ΔTm (°C) | Hit Status |
| B-001 | Serine Protease X | 50 | + 3.5 | Hit |
| C-045 | Serine Protease X | 50 | + 0.8 | No Hit |
| D-112 | Serine Protease X | 50 | + 1.1 | No Hit |
| Control | Serine Protease X | DMSO only | 0.0 | - |
| Table 1. Hypothetical DSF screening data for this compound (B-001). |
Part 2: Hit Validation and Characterization
Hits from the primary screen must be validated using an orthogonal biophysical method to confirm direct binding to the target and to rule out artifacts.
Orthogonal Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD as it can unambiguously detect weak binding events.[14][16][17] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[18]
Protocol: STD-NMR for Hit Validation
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer pD 7.4, 150 mM NaCl).
-
Sample A (Reference): 500 µM this compound.
-
Sample B (Protein+Fragment): 500 µM fragment + 10-20 µM target protein.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for both samples.
-
Acquire STD-NMR spectra for Sample B. This involves irradiating the protein resonances (on-resonance, e.g., at 0.5 ppm) and a region far from any signals (off-resonance, e.g., at 40 ppm). The difference spectrum reveals which fragment protons are in close proximity to the protein.
-
-
Data Analysis: Protons of the fragment that receive saturation from the protein will show signals in the STD difference spectrum, confirming a binding interaction.
Affinity and Kinetic Characterization by Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time data on binding affinity (K D) and kinetics (k a and k d).[19][20][21][22] This quantitative data is crucial for ranking fragments and guiding chemical optimization.
Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the target-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams from the steady-state response to a 1:1 binding model to determine the dissociation constant (K D).
| Fragment ID | K D (µM) | Ligand Efficiency (LE) |
| B-001 | 150 | 0.35 |
| B-002 | 800 | 0.28 |
| B-003 | 320 | 0.31 |
| Table 2. Hypothetical SPR data for validated boronic acid fragment hits. |
Part 3: Elucidating the Binding Mode
Understanding precisely how a fragment binds to its target is the most valuable information for driving structure-guided drug design. X-ray crystallography is the gold standard for this purpose.[23][24][25][26]
Figure 2. Workflow for X-ray crystallography of fragment hits.
Protocol: X-ray Crystallography
-
Crystallization: Grow high-quality crystals of the target protein under established conditions.
-
Fragment Soaking: Transfer the protein crystals to a cryo-protectant solution containing a high concentration of this compound (e.g., 1-10 mM).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex, typically by molecular replacement using the apo-protein structure.
-
Binding Mode Analysis: Carefully analyze the electron density map to confirm the binding of the fragment. The boronic acid will likely form a tetrahedral adduct with a key serine or threonine residue in the active site. Identify all hydrogen bonds, hydrophobic interactions, and the covalent bond that stabilize the fragment's binding. This structural information is paramount for the next phase.
Part 4: From Hit to Lead: A Structure-Guided Approach
With a validated, structurally characterized hit in hand, the goal shifts to optimizing its affinity and drug-like properties. The structure of the this compound-target complex provides a roadmap for this process.
Structure-Activity Relationship (SAR) by Chemistry
The principles of SAR are used to systematically modify the fragment to improve its biological activity.[27][28]
-
Fragment Growing: Add chemical functionality at specific vectors identified from the crystal structure to engage with nearby pockets or residues on the protein surface. For our fragment, the methyl group at position 5 or positions on the morpholine ring could be synthetically modified.
-
Fragment Linking: If another fragment is found to bind in an adjacent pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.[29]
Key Optimization Vectors for this compound:
-
Exploring the "North" Pocket (via Morpholine): The morpholine ring offers multiple points for modification. The crystal structure might reveal a nearby hydrophobic pocket that could be accessed by adding substituents to the morpholine nitrogen or carbon atoms.
-
Probing the "East" Pocket (via Pyridine C4): The C4 position of the pyridine ring is often a key vector for growth. The crystal structure will indicate whether this position points towards solvent (where larger groups can be added to improve properties) or towards the protein (where specific interactions can be targeted).
-
Modulating Covalency (via Boronic Acid): While the boronic acid itself is crucial, its presentation can be fine-tuned. Converting it to a boronic ester (e.g., a pinacol ester) can improve cell permeability, acting as a prodrug that is hydrolyzed to the active boronic acid inside the cell.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed starting point for drug discovery. Its inherent features—a reversible covalent warhead, a privileged scaffold, and favorable physicochemical properties—make it an exceptionally high-quality fragment. By employing a rigorous, multi-stage biophysical screening cascade and leveraging the power of structure-guided design, researchers can efficiently translate this promising fragment into a potent and selective lead compound. The methodologies and protocols outlined in this guide provide a robust framework for unlocking the full potential of this valuable chemical tool.
References
- 1. search.lib.jmu.edu [search.lib.jmu.edu]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 27. repository.limu.edu.ly [repository.limu.edu.ly]
- 28. collaborativedrug.com [collaborativedrug.com]
- 29. researchgate.net [researchgate.net]
Synthesis of substituted biaryls using (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Beginning Research Phase
I've started a thorough investigation, primarily focused on gathering data concerning the synthesis, characteristics, and practical uses of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid. I'm especially interested in its role in Suzuki-Miyaura reactions for creating substituted biaryls. I'm actively searching for relevant information.
Analyzing Coupling Mechanisms
I'm now delving into the mechanistic aspects of the Suzuki-Miyaura coupling reaction, aiming to understand the underlying principles behind each protocol step. This involves exploring how this compound interacts with different aryl halides and catalysts. I'm focusing on why specific reaction conditions are optimal, and their impact on yields.
Planning the Application Note
I'm now shifting my focus to structuring the application note itself. I'll begin with an overview of substituted biaryls' importance and the benefits of this boronic acid. Then, I'll detail the Suzuki-Miyaura coupling protocol, ensuring each step is thoroughly explained with chemical rationale. I plan to include a Graphviz diagram and a table summarizing reaction conditions and yields. Finally, I'll finalize with a reference section.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (5-Methyl-6-morpholinopyridin-3-yl)boronic acid Suzuki Reactions
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid. This substrate, while a valuable building block, presents a unique combination of steric hindrance and electronic properties that can lead to frustratingly low yields. The presence of multiple nitrogen atoms (pyridine and morpholine) can also lead to catalyst inhibition or poisoning.[1][2]
This guide is structured to help you diagnose and solve common problems encountered during your experiments. We will move from first-line troubleshooting for common issues to in-depth guides for systematic optimization.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems.
Q1: My reaction shows very low conversion of starting materials. What are the first things I should check?
A1: Before re-designing the entire reaction, verify these critical parameters:
-
Inert Atmosphere: Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[3] Ensure your solvents are properly degassed (e.g., via sparging with argon/nitrogen for 20-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[4][5]
-
Catalyst Activity: Palladium precatalysts, especially older ones, can lose activity. If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced to the active Pd(0) species in situ.[3] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst like a palladacycle.[6][7]
-
Reagent Purity: Confirm the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, forming anhydrides or undergoing protodeboronation.[3] Check the boronic acid by NMR before use.
-
Stirring Efficiency: Many Suzuki reactions are biphasic or involve insoluble inorganic bases.[8] Vigorous stirring is essential to ensure adequate mixing and maximize interfacial contact.[3]
Q2: I'm seeing a significant amount of a byproduct that corresponds to my boronic acid with the boron group replaced by a hydrogen. What is happening?
A2: This is a classic side reaction called protodeboronation .[9][10] It is the protonolysis of the carbon-boron bond and is a major pathway for yield loss, especially with electron-rich heteroaryl boronic acids like the one .[3][10][11]
-
Immediate Steps to Mitigate:
-
Switch to a Boronate Ester: Boronic acids are more susceptible to protodeboronation than their corresponding esters.[9][11] Consider converting the boronic acid to its pinacol (BPin) or MIDA boronate ester.[4][9] MIDA boronates, in particular, are used in "slow-release" strategies that keep the concentration of the unstable free boronic acid low during the reaction.[9][11]
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction.[3] Switching to anhydrous solvents and bases can significantly reduce protodeboronation.[3]
-
Re-evaluate Your Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider a milder base like K₂CO₃ or KF.[3]
-
Q3: My reaction turns black immediately, and I get palladium crashing out. What does this mean?
A3: The formation of palladium black is a sign of catalyst decomposition into inactive palladium(0) nanoparticles.[12] This happens when the catalyst is unstable under the reaction conditions. The likely causes for your specific substrate are:
-
Ligand Instability or Absence: The phosphine ligands that stabilize the palladium center may be oxidizing or dissociating.
-
Catalyst Poisoning: The nitrogen atoms in your pyridine and morpholine rings can coordinate strongly to the palladium center, inhibiting the catalytic cycle or leading to decomposition.[1][2][13] Using bulky, electron-rich ligands can often shield the metal center from this inhibitory coordination.[4]
Part 2: In-Depth Troubleshooting & Optimization Guides
If first-line troubleshooting fails, a systematic approach is needed. The following guides are designed to isolate and optimize each critical reaction parameter.
Guide 1: Catalyst & Ligand Selection
The choice of palladium source and ligand is paramount for coupling challenging, electron-rich, and sterically hindered substrates.[6][14]
Q: My standard catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is ineffective. What should I try next?
A: Your substrate has two key features that challenge standard catalysts: steric hindrance from the ortho-methyl and morpholino groups, and potential catalyst inhibition from the two nitrogen atoms.[1][2] You need a more robust catalytic system.
Recommended Strategy: Screening Bulky, Electron-Rich Ligands
Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are designed to overcome these issues.[4][14] They accelerate the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium center.[15]
| Catalyst System | Ligand Type | Key Advantages for This Substrate | Recommended Precatalyst |
| SPhos | Buchwald dialkylbiaryl phosphine | Excellent general performance, good for heteroaromatic couplings.[14] | SPhos Pd G2/G3/G4 |
| XPhos | Buchwald dialkylbiaryl phosphine | Highly active for sterically demanding substrates and aryl chlorides.[4][6] | XPhos Pd G2/G3/G4 |
| RuPhos | Buchwald dialkylbiaryl phosphine | Often effective when other ligands fail, particularly for hindered systems.[16] | RuPhos Pd G2/G3 |
| cataCXium® A | Di-adamantylalkylphosphine | Very bulky and electron-rich, good for activating stubborn C-Cl or C-Br bonds. | Pd(OAc)₂ + Ligand |
Experimental Protocol: Catalyst/Ligand Screen
-
Setup: In parallel vials within a glovebox or using Schlenk technique, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).[8]
-
Catalyst Addition: To each vial, add a different palladium precatalyst (1-2 mol %) from the table above.
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene), seal the vials, and heat to 80-100 °C.[3]
-
Analysis: Monitor all reactions at set time points (e.g., 1h, 4h, 16h) by LC-MS or GC-MS to compare conversion rates.[4]
Guide 2: The Critical Role of the Base and Solvent
The base activates the boronic acid for transmetalation, but the wrong choice can destroy it.[8][17] The solvent system must solubilize the reagents and facilitate the interaction between phases.
Q: I am seeing significant protodeboronation even after changing my catalyst. How can I optimize the base and solvent?
A: This strongly suggests an issue with your base/solvent combination. The goal is to find a system that promotes the formation of the reactive boronate species for transmetalation without providing a favorable environment for protonolysis.
Troubleshooting Flowchart for Base/Solvent Optimization
Caption: Troubleshooting logic for base and solvent selection.
Base and Solvent Recommendations
| Condition | Base | Solvent System | Rationale & Comments |
| Standard Biphasic | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common starting point. Vigorous stirring is essential. Can promote protodeboronation.[4] |
| Anhydrous / Non-Aqueous | K₃PO₄ (anhydrous, powdered) | Dioxane, Toluene, 2-MeTHF | Often the best choice for sensitive boronic acids.[8] K₃PO₄ is a strong enough base in anhydrous media and minimizes the water available for protodeboronation.[3] |
| Mild Fluoride-Based | KF, CsF | Dioxane, THF | Fluoride bases can be effective and are generally milder, reducing side reactions with base-sensitive functional groups.[17] |
| Homogeneous Organic | Et₃N, DIPEA | DMF, NMP | Less common for Suzuki, but can be useful if substrate solubility is an issue. The amine base itself can act as a ligand and interfere. |
Part 3: Mechanistic Insights
Understanding the catalytic cycle helps diagnose where the reaction is failing.
The Suzuki-Miyaura Catalytic Cycle and Potential Failure Points
The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[18]
Caption: The Suzuki catalytic cycle with failure points relevant to this substrate.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. This step is often slow for electron-rich or sterically hindered halides. Using electron-rich ligands accelerates this step.[15]
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center. This is often the rate-limiting step.[19] The base is crucial here to form the nucleophilic 'ate' complex ([Ar'B(OH)₃]⁻).[8] If this step is slow, side reactions like protodeboronation can dominate.[20]
-
Reductive Elimination: The two organic groups couple, forming the C-C bond and regenerating the Pd(0) catalyst. Bulky ligands often promote this final step.[15]
For this compound, the primary challenges are catalyst poisoning by the nitrogen atoms, which can stall the cycle at any point, and protodeboronation , which removes the boronic acid from the reaction entirely.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 20. reddit.com [reddit.com]
Technical Support Center: A Guide to Preventing Protodeboronation of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Last Updated: December 31, 2025
Introduction
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its electron-rich, heteroaromatic nature makes it particularly susceptible to a common and frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of 4-methyl-2-morpholinopyridine as a byproduct, reduced yields, and complex purification challenges.
This guide provides a comprehensive technical overview, troubleshooting advice, and optimized protocols to help researchers mitigate protodeboronation and achieve successful, high-yielding cross-coupling reactions with this reagent.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered by researchers using this boronic acid.
Q1: My Suzuki-Miyaura reaction yield is low, and I've isolated the protodeboronated byproduct, 4-methyl-2-morpholinopyridine. What is happening?
A1: You are observing protodeboronation, an undesired reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).[1][2] This side reaction is often accelerated by high temperatures, the presence of water, and the choice of base.[2][3] The electron-donating methyl and morpholino groups on the pyridine ring increase the electron density of the aromatic system, making the C-B bond more susceptible to cleavage.[4]
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: The main culprits are:
-
Presence of a Proton Source: Water is the most common proton source. While Suzuki couplings often tolerate or even benefit from some water, excessive amounts can significantly promote protodeboronation.[2]
-
Base Selection: Strong aqueous bases (e.g., NaOH, KOH) can accelerate protodeboronation by forming the boronate anion, which can be unstable.[3][5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation pathway.[2][6]
-
Reaction Time: Prolonged reaction times give the boronic acid more opportunity to decompose.[2]
-
Catalyst Activity: If the palladium catalyst is not efficient enough, the rate of the desired cross-coupling may be slower than the rate of protodeboronation.[6]
Q3: Can I use aqueous solvents or bases for my reaction?
A3: While possible, it is not recommended for this sensitive substrate. The use of strictly anhydrous conditions is one of the most effective strategies to suppress protodeboronation.[7] If aqueous conditions are unavoidable, the amount of water should be minimized and carefully controlled. Milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strongly preferred over stronger bases like NaOH or KOH.[2][6]
Q4: How should I store this compound to ensure its stability?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture, which can lead to gradual decomposition over time.
Q5: Would converting the boronic acid to a boronic ester help?
A5: Absolutely. This is a highly effective and recommended strategy. Boronic esters, particularly pinacol esters or neopentylglycol esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[4][8] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[1] MIDA (N-methyliminodiacetic acid) boronates are another excellent, albeit more costly, option known for their exceptional stability.[1][6]
Section 2: Root Cause Analysis: The Mechanism of Protodeboronation
Understanding the mechanism is crucial for designing effective preventative strategies. Protodeboronation can occur through several pH-dependent pathways. For basic heteroaromatic boronic acids, the situation can be complex.[1][9]
-
Base-Catalyzed Pathway: This is often the most relevant pathway in Suzuki-Miyaura coupling. The base (e.g., OH⁻) attacks the empty p-orbital of the boron atom to form a tetrahedral boronate species ([ArB(OH)₃]⁻).[5] This negatively charged intermediate is more electron-rich, weakening the C-B bond. A proton source (typically water) can then protonate the ipso-carbon (the carbon attached to boron), leading to C-B bond cleavage.[3][5]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction is catalyzed by protonation, but this is less common under the basic conditions of a typical Suzuki coupling.[1]
-
Zwitterionic Pathway: For some pyridyl boronic acids, especially 2-pyridyl isomers, rapid protodeboronation can occur through a zwitterionic intermediate at neutral pH.[1][10][11] While our substrate is a 3-pyridyl boronic acid, which is generally more stable, the basic morpholino group can influence the electronic properties and potential for such pathways.[9][11]
The electron-donating nature of the methyl and morpholino substituents on the pyridine ring of the target compound exacerbates its susceptibility to these decomposition pathways by increasing the nucleophilicity of the ipso-carbon.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Side reactions of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in cross-coupling
Technical Support Center: (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
A Guide to Navigating Side Reactions in Cross-Coupling
Welcome to the technical support center for this compound. As a key building block in contemporary drug discovery and development, this versatile reagent is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] However, its heteroaromatic nature introduces specific challenges and potential side reactions that can impact yield, purity, and scalability.
This guide is designed for researchers, scientists, and process chemists. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. Our goal is to move beyond simple protocols and explain the causal chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Understanding the Core Challenges
The structure of this compound, featuring a Lewis basic pyridine nitrogen atom, makes it fundamentally different from simple arylboronic acids. This feature is the primary driver for its unique reactivity and susceptibility to specific decomposition pathways. The two most critical side reactions encountered are Protodeboronation and Homocoupling .
Protodeboronation: The Prevalent Pathway for Decomposition
Protodeboronation is the undesired cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond.[4][5] This reaction consumes your valuable nucleophile, directly reducing the yield of the desired product and generating 5-methyl-2-morpholinopyridine as a byproduct, which can complicate purification.
For heteroaromatic boronic acids containing a basic nitrogen, like our subject molecule, the mechanism is nuanced. Unlike simple arylboronic acids that often decompose under strongly basic or acidic conditions, pyridylboronic acids can be exceptionally unstable at or near neutral pH.[4][5] This is due to the formation of a highly reactive zwitterionic intermediate that readily undergoes fragmentation.[5][6]
Homocoupling: The Dimerization Dilemma
Homocoupling is the formation of a symmetrical biaryl, in this case, 5,5'-dimethyl-6,6'-dimorpholino-3,3'-bipyridine, from the dimerization of two boronic acid molecules. This side reaction reduces the yield and introduces a high-molecular-weight impurity that can be difficult to separate from the desired product. Homocoupling primarily proceeds through two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is essential to prevent this.[7][8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the dimer and the active Pd(0) catalyst.[7][8] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section is structured to address specific experimental observations in a direct question-and-answer format.
Q1: My reaction has low conversion of the aryl halide, and LC-MS analysis shows a major peak corresponding to the mass of 5-methyl-2-morpholinopyridine. What is happening and how can I fix it?
A1: This is a classic signature of protodeboronation. The boronic acid is decomposing faster than it is coupling. The basic nitrogen on the pyridine ring facilitates this decomposition. Here is a systematic approach to mitigate this issue.
Troubleshooting Workflow: Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Q2: My desired product is forming, but I also see a significant amount of a high-molecular-weight impurity with a mass double that of my boronic acid starting material (minus the B(OH)₂ group). What is this and how do I prevent it?
A2: You are observing homocoupling. This side reaction is especially common when reaction initiation is slow or if oxygen is present.
Troubleshooting Workflow: Homocoupling
Caption: A decision tree for troubleshooting homocoupling.
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Minimizing Side Reactions
This protocol is a robust starting point for coupling this compound, incorporating best practices to suppress both protodeboronation and homocoupling.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, previously sparged with argon for 30 minutes) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.[9]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring & Workup: Monitor progress by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct Identity | Primary Cause(s) | Key Mitigation Strategy |
| Protodeboronation | 5-methyl-2-morpholinopyridine | Proton source (water), unstable zwitterionic intermediate, slow coupling kinetics.[4][5] | Use of stabilized boronic esters (MIDA, pinacol); rigorously anhydrous conditions; highly active catalyst systems.[4][10][11] |
| Homocoupling | 5,5'-dimethyl-6,6'-dimorpholino-3,3'-bipyridine | Presence of O₂; high initial concentration of Pd(II) precatalyst.[7][8][12] | Rigorous degassing of solvents; use of Pd(0) sources or modern precatalysts.[8] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is this compound so prone to protodeboronation compared to phenylboronic acid?
-
A: The key is the basic nitrogen atom in the pyridine ring. At neutral pH, this nitrogen can be protonated while the boronic acid is deprotonated, forming a zwitterion. This species is highly unstable and can rapidly fragment, leading to the loss of the boron moiety.[4][5] Simple arylboronic acids lack this intramolecular pathway and are generally more stable under neutral conditions.
-
-
Q: I have stored my boronic acid for a few months and now see poor results. Could it have degraded?
-
A: Yes. Heteroaromatic boronic acids, especially those with basic functional groups, can have limited shelf stability. Over time, they can dehydrate to form boroxines (cyclic anhydrides) or slowly decompose. For long-term storage, consider converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate.[11]
-
-
Q: Can I use stronger bases like NaOH or K₂CO₃ in aqueous ethanol?
-
A: While these are common Suzuki conditions, they are often suboptimal for this specific substrate. Strong hydroxide bases in protic solvents can accelerate protodeboronation.[13] Weaker bases like K₃PO₄ or Cs₂CO₃ in anhydrous aprotic solvents (like dioxane or toluene) are generally a better starting point to suppress this side reaction.[14][9]
-
-
Q: What is the role of the morpholino group?
-
A: The morpholino group is an electron-donating group. This electronic effect can influence the reactivity of the pyridine ring and the C-B bond, but the primary driver for the observed instability is the pyridine nitrogen itself.
-
-
Q: Which analytical techniques are best for identifying these side products?
-
A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for initial reaction monitoring to identify the masses of the expected product and the key byproducts (protodeboronated and homocoupled). For definitive structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is required.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki-Miyaura Couplings with (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient coupling outcomes.
Introduction: Navigating the Nuances of a Substituted Pyridylboronic Acid
This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutics. However, its structure presents specific challenges in palladium-catalyzed Suzuki-Miyaura couplings. The presence of a nitrogen atom in the pyridine ring, coupled with a bulky and electron-donating morpholino group at the 6-position and a methyl group at the 5-position, introduces a complex interplay of steric and electronic effects that can significantly impact reaction efficiency.
This guide will provide a systematic approach to overcoming these challenges, focusing on the optimization of reaction time and temperature, as well as the judicious selection of catalysts, ligands, bases, and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?
A1: The main challenges stem from the inherent properties of the substituted pyridine ring. The nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" in analogous systems.[1][2] Additionally, pyridylboronic acids can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[1][3] The steric bulk of the morpholino group adjacent to the pyridine nitrogen can also influence the approach of the coupling partners to the catalytic center.
Q2: What is a good starting point for reaction conditions for a coupling with this boronic acid?
A2: For a robust starting point, we recommend a modern palladium precatalyst system known for its high activity with heteroaromatic substrates. A combination of a G3 or G4 Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is a reliable choice.[1] A moderately strong inorganic base like potassium phosphate (K₃PO₄) and a solvent system of dioxane/water (typically in a 4:1 to 10:1 ratio) at a starting temperature of 80-100 °C is advisable.[4][5]
Q3: How do the methyl and morpholino substituents influence the reactivity of the boronic acid?
A3: The morpholino group is a strong electron-donating group, which increases the electron density on the pyridine ring. This can be advantageous as it generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] The methyl group also contributes to the electron-rich nature of the ring. However, the steric hindrance from the morpholino group can be a significant factor, potentially slowing down the reaction rate.[7]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low to No Product Formation
Q: I am not observing any product formation, or the yield is very low. What are the likely causes and how can I address them?
A: This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Catalyst Inactivation
-
Explanation: The nitrogen atom of the pyridine or morpholino group can coordinate to the palladium center, leading to catalyst inhibition.[3] This is particularly problematic with less active catalyst systems.
-
Solution:
-
Switch to a more robust catalyst system: Employ modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) that are designed to be more resistant to inhibition by nitrogen-containing heterocycles.[1]
-
Increase catalyst loading: As a straightforward approach, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst deactivation.
-
Ligand Selection: Utilize bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote the desired coupling with challenging heterocyclic substrates.[8]
-
Potential Cause 2: Protodeboronation
-
Explanation: The boronic acid may be decomposing under the reaction conditions, a process known as protodeboronation, where the C-B bond is replaced by a C-H bond.[3] This is often exacerbated by high temperatures and the presence of water.[9]
-
Solution:
-
Lower the reaction temperature: If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[9]
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[9]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents may be advantageous.[10]
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can be a highly effective strategy to mitigate decomposition.[3]
-
Potential Cause 3: Inefficient Transmetalation
-
Explanation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) can be slow, especially with sterically hindered substrates.
-
Solution:
-
Choice of Base: The base plays a crucial role in activating the boronic acid. A thorough screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) is recommended. The optimal base can be substrate and solvent dependent.[11]
-
Solvent System: The polarity of the solvent can influence the rate of transmetalation. Experiment with different solvent mixtures such as dioxane/water, toluene/water, or THF/water.[7]
-
Formation of Side Products
Q: I am observing significant side product formation, particularly the homocoupling of my boronic acid.
A: Homocoupling is a common side reaction in Suzuki couplings, but it can often be minimized.
Potential Cause 1: Oxygen Contamination
-
Explanation: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[10]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
-
Potential Cause 2: Catalyst Decomposition
-
Explanation: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling.
-
Solution:
-
Use a Precatalyst: Modern precatalysts are generally more stable and less prone to decomposition than generating the active Pd(0) species in situ from a palladium salt and a separate ligand.[1]
-
Optimize Ligand:Palladium Ratio: If generating the catalyst in situ, ensure an appropriate ligand-to-palladium ratio is used to stabilize the active catalytic species.
-
Optimization of Reaction Time and Temperature
The interplay between reaction time and temperature is critical for maximizing the yield of the desired product while minimizing side reactions.
Systematic Approach to Optimization
A systematic approach, such as a Design of Experiments (DoE), can be highly effective for optimizing these parameters.[12] However, a more traditional, stepwise optimization can also be employed.
-
Initial Temperature Screening: Start with a temperature range of 80-110 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Time Course Analysis: Once a promising temperature is identified, perform a time course experiment to determine the optimal reaction time. This will help to avoid prolonged heating, which can lead to product decomposition or side product formation.
-
Temperature Adjustment Based on Observations:
-
If the reaction is sluggish at 100 °C: Consider increasing the temperature to 110-120 °C, but be mindful of potential protodeboronation. A switch to a more active catalyst system may be a better alternative.
-
If significant protodeboronation is observed at 80 °C: Lower the temperature to 60 °C and consider a longer reaction time or a more active catalyst that performs well at lower temperatures.[9]
-
| Parameter | Starting Condition | Optimization Strategy |
| Temperature | 80-100 °C | Increase for slow reactions; decrease if protodeboronation is observed. |
| Time | 2-12 hours | Monitor by TLC/LC-MS to determine the point of maximum conversion and avoid prolonged heating. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will likely be required for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Key Reaction Parameters and Their Interdependencies
Caption: Interplay of key parameters in optimizing Suzuki-Miyaura reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Purification Strategies for Products from (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from (5-methyl-6-morpholinopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to streamline your purification workflows. The unique structure of this boronic acid, featuring a basic morpholine and a pyridine ring, presents specific challenges that require a nuanced approach to achieve high purity of your target compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of products from reactions involving this compound, such as in Suzuki-Miyaura cross-coupling reactions.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material, this compound. How can I minimize its formation and remove it?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with heteroaromatic boronic acids.[1][2] The basicity of the pyridine and morpholine moieties can influence the rate of this undesired reaction.
Causality & Prevention:
-
Reaction Conditions: This side reaction is often promoted by prolonged reaction times, high temperatures, and the presence of water or other protic sources in the reaction mixture.[1] The choice of base is also critical; strong bases in aqueous media can accelerate protodeboronation.[3]
-
Minimization Strategies:
-
Use a Milder Base: Consider switching from strong bases like sodium hydroxide to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][4]
-
Anhydrous Conditions: If your reaction chemistry allows, employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.[3]
-
"Slow Release" Boronic Acid Derivatives: For particularly sensitive substrates, converting the boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate can suppress protodeboronation by slowly releasing the active boronic acid into the reaction medium.[1]
-
Purification Strategy:
The protodeboronated byproduct, 3-methyl-2-morpholinopyridine, will have a different polarity compared to your desired coupled product.
-
Chromatography: Flash column chromatography on silica gel is typically effective. The byproduct, being less polar than the desired product (which now contains an additional aryl/vinyl group), will likely elute earlier.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should provide good separation. Due to the basic nature of the pyridine and morpholine, peak tailing on silica gel can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your eluent.
-
Question 2: My crude product mixture contains a significant amount of a homocoupled byproduct of this compound. What causes this and how can I remove it?
Answer:
The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is a known issue in Suzuki-Miyaura reactions.
Causality & Prevention:
-
Oxygen Contamination: The presence of molecular oxygen is a primary culprit in promoting the homocoupling of boronic acids.[3][5] Oxygen can interfere with the palladium catalytic cycle, leading to this undesired side reaction.[5]
-
Minimization Strategies:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[3]
-
Catalyst Choice: Using a fresh, active palladium catalyst is crucial. Deactivated catalysts can contribute to side reactions.[3]
-
Purification Strategy:
The homocoupled byproduct will be significantly larger and likely less polar than your desired product.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification method.[6][7][8] The homocoupled byproduct, being present in a smaller amount and having a different crystal lattice energy, will ideally remain in the mother liquor.
-
Chromatography: If recrystallization is not feasible, flash column chromatography is a reliable alternative. The larger, more nonpolar homocoupled product will elute before the desired, more polar cross-coupled product.
Question 3: I'm struggling with the purification of my final product by silica gel chromatography. I'm observing significant peak tailing and poor separation. What can I do?
Answer:
The basic nitrogen atoms in the pyridine and morpholine rings of your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor resolution.
Troubleshooting Strategies:
-
Basic Additives in Eluent: As mentioned previously, adding a small amount of a basic modifier to your mobile phase is often the most effective solution.
-
Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the eluent.
-
Ammonium Hydroxide (NH₄OH): A similar concentration of aqueous ammonium hydroxide can also be effective.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): For highly basic compounds, switching to an alumina column can prevent the strong acidic interactions seen with silica.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative. The elution order is inverted, with more polar compounds eluting first. A common mobile phase is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Ion-Exchange Chromatography: For compounds that are readily protonated, cation-exchange chromatography can be a powerful purification technique.[10]
Experimental Workflow: General Purification Strategy
The following diagram outlines a general decision-making workflow for the purification of products from this compound reactions.
Caption: A decision-making workflow for purification.
Frequently Asked Questions (FAQs)
What are the general stability considerations for this compound?
Boronic acids, in general, can be unstable under certain conditions.[2] Key considerations include:
-
Oxidative Instability: They can undergo oxidative deboronation in the presence of strong oxidants or even air over prolonged periods.[2][11][12] It is advisable to store the boronic acid under an inert atmosphere and in a cool, dark place.
-
Protodeboronation: As discussed, this is a significant decomposition pathway, especially in aqueous or protic environments.[1]
-
Trimerization: Boronic acids can form cyclic trimers known as boroxines upon dehydration. This is a reversible process, and the boronic acid can be regenerated in the presence of water.
Can I use an acidic workup for my reaction mixture?
Caution should be exercised when using acidic workups. The basic morpholine and pyridine nitrogens will be protonated in an acidic medium, forming salts. This will increase the aqueous solubility of your product and any nitrogen-containing byproducts, potentially leading to loss of material into the aqueous phase during extraction. A neutral or slightly basic aqueous workup is generally recommended.
Are there any specific safety precautions I should take when working with this boronic acid?
While boronic acids are generally considered to have low toxicity, standard laboratory safety practices should always be followed.[13] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of fine particles.
My desired product seems to be water-soluble. How can I effectively extract it?
If your product exhibits significant water solubility due to its polar and basic nature, standard liquid-liquid extraction with solvents like ethyl acetate may be inefficient. Consider the following:
-
Back-extraction: After an initial extraction, you can basify the aqueous layer to deprotonate your product, thereby reducing its water solubility, and then re-extract with an organic solvent.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, this technique can be very effective.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your organic product and improve extraction efficiency.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purifying Cross-Coupling Products of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Introduction
Welcome to the technical support guide for optimizing the purity of cross-coupling products derived from (5-Methyl-6-morpholinopyridin-3-yl)boronic acid. This versatile building block is crucial in medicinal chemistry for synthesizing complex biaryl structures. However, its unique electronic and structural properties, particularly the presence of a pyridine ring and a morpholine substituent, introduce specific challenges in Suzuki-Miyaura cross-coupling reactions.
Common issues include incomplete conversion, formation of side products like homocoupled dimers and protodeborylated species, and difficulties in separating the final product from residual starting materials and reaction byproducts.[1][2][3] This guide provides in-depth troubleshooting strategies, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both corrective actions and the scientific rationale behind them.
Question 1: My crude NMR shows unreacted this compound. How can I remove it post-reaction?
Answer: Residual boronic acid is a common impurity, often due to incomplete reaction or the use of excess reagent. Its polar nature, stemming from the boronic acid group and the nitrogen-containing heterocycle, can make it challenging to remove with standard silica gel chromatography.
Recommended Strategies:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): This is the most effective first-line approach. Boronic acids are acidic and will deprotonate to form water-soluble boronate salts under basic conditions.[4]
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] The basic wash deprotonates the boronic acid, rendering it highly soluble in the aqueous phase.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Wash the organic layer with brine to remove residual base and water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Causality: The morpholine and pyridine nitrogens in your starting material and product are basic. By using an aqueous base, you selectively convert the acidic boronic acid into a salt, which partitions into the aqueous layer, while your likely more neutral biaryl product remains in the organic layer.
-
-
Scavenging Resins: For small-scale reactions or when basic washes are problematic (e.g., if your product is base-sensitive), boronic acid scavengers can be employed. These are typically polymer-bound diols or amines that selectively bind to boronic acids.
-
Chromatography Adjustment: If chromatography is necessary, the polarity of both the starting boronic acid and the desired product can lead to poor separation.
-
Try a more polar solvent system, such as a gradient of methanol (MeOH) in DCM.[4][5]
-
Adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (in MeOH) to the mobile phase can improve peak shape and separation by deactivating acidic silanol groups on the silica surface, which can strongly interact with the basic nitrogens in your compounds.[5]
-
Question 2: I've isolated a significant byproduct with a mass corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of boronic acids to form a symmetrical biaryl dimer is a frequent side reaction in Suzuki couplings.[3][6] This process is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[3][6][7]
Root Causes & Prevention:
-
Presence of Pd(II) and Oxygen: The active catalyst in the Suzuki cycle is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.[1][8] If this reduction is inefficient or if oxygen is present in the reaction, Pd(II) species can persist and promote the homocoupling of two boronic acid molecules.[3][6]
-
Catalyst Choice: Some catalyst systems are more prone to side reactions.
Removal of Homocoupled Impurity:
The homocoupled byproduct is often non-polar compared to the desired cross-coupled product and unreacted starting materials.
-
Chromatography: It can typically be separated from the more polar product using standard normal-phase column chromatography.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing the homocoupled dimer, which may have different solubility properties.[10][11]
Question 3: My main impurity is the protodeborylated starting material, (5-Methyl-6-morpholinopyridine). Why is this happening and how can I stop it?
Answer: Protodeborylation is the cleavage of the C-B bond, replacing it with a C-H bond.[12] Heteroaromatic boronic acids, especially those containing pyridine rings, are particularly susceptible to this undesired side reaction.[2][12][13] The reaction is influenced by pH, temperature, and the presence of water.[2][14]
Mitigation Strategies:
-
Use of Milder Bases: Strong bases and high temperatures can accelerate protodeborylation.[1]
-
Anhydrous Conditions: For particularly sensitive substrates, minimizing water can suppress protodeborylation pathways.[1]
-
Solution: Use anhydrous solvents and bases (e.g., K₃PO₄). However, note that some Suzuki reactions require water as a co-solvent for the base to be effective.
-
-
Stable Boron Reagents: Instead of the boronic acid, consider using a more stable derivative like a pinacol ester (Bpin) or an MIDA boronate.[2][12] These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[2][12]
Visualizing the Problem: The Protodeborylation Pathway The following diagram illustrates the general mechanism of this problematic side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. mt.com [mt.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for coupling sterically hindered substrates with (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Here is the technical support center for .
Technical Support Center: Advanced Strategies for Challenging Suzuki-Miyaura Couplings
Topic: Coupling Sterically Hindered Substrates with (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Welcome to the technical support guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This document provides expert guidance, troubleshooting protocols, and frequently asked questions specifically tailored to the challenges encountered when coupling sterically demanding substrates with the heterocyclic this compound. As Senior Application Scientists, our goal is to translate mechanistic understanding into practical, high-yielding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of a sterically hindered aryl halide with this compound particularly challenging?
A1: This specific coupling presents a "double challenge" of steric hindrance. Success requires overcoming the steric clash from both coupling partners, which can impede key steps in the catalytic cycle.
-
Hindrance on the Aryl Halide: Substrates with substituents in both positions ortho to the halide (e.g., 2,6-disubstituted bromobenzenes) create a crowded environment around the reaction center. This significantly slows down the initial, often rate-determining, oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond.[1][2]
-
Hindrance on the Boronic Acid: The this compound itself possesses significant steric bulk from the ortho methyl and morpholino groups adjacent to the C-B bond. This bulk hinders the transmetalation step, where the organic group is transferred from boron to the palladium center.[3]
-
Electronic Effects & Pyridine Inhibition: The pyridine ring is electron-rich, which can make the boronic acid less reactive. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.[4]
The combination of these factors necessitates highly specialized and active catalyst systems to achieve efficient coupling.
Q2: What are the most common side reactions to anticipate, and how can they be minimized?
A2: The primary side reactions in these challenging couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid.[5] It is often promoted by water and strong bases. To minimize it:
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical bipyridine, or the self-coupling of the aryl halide. It is often caused by the presence of oxygen, which can interfere with the catalyst cycle, or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][4] To minimize it:
Q3: How do I select the optimal catalyst and ligand for this type of transformation?
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[6] Success hinges on using a palladium source paired with a specialized, bulky, and electron-rich phosphine ligand.[1][7]
-
Ligand Choice: The key is to use ligands that stabilize the palladium center, promote the difficult oxidative addition and reductive elimination steps, and are bulky enough to create an active monoligated Pd(0) species.[7]
-
Buchwald-type biaryl phosphines are the gold standard. Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically bulky and highly electron-donating, which accelerates the key steps of the catalytic cycle.[4][7]
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands. Their strong σ-donor properties create very active and stable palladium catalysts capable of coupling hindered substrates.[8][9]
-
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts (e.g., XPhos Pd G3) are often more reliable. These complexes are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[10]
Troubleshooting Guide: Diagnosing and Solving Common Issues
Problem 1: My reaction shows low or no conversion of the starting aryl halide.
This is the most common failure mode and typically points to an issue with the oxidative addition step.
-
Possible Cause A: Catalyst system is not active enough.
-
Solution: Switch to a more powerful ligand. If you are using a simple phosphine, upgrade to a Buchwald-type biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][8][9] These are specifically designed to facilitate the coupling of hindered and electron-rich substrates.[6][7]
-
-
Possible Cause B: Reaction temperature is too low.
-
Possible Cause C: The base is inappropriate.
-
Solution: The choice of base is critical. For difficult couplings, a strong but non-nucleophilic base is often required. K₃PO₄ is a highly effective and commonly used base in these systems.[4] Cs₂CO₃ can also be effective. Ensure the base is finely powdered to maximize surface area and reactivity.
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Problem 2: My starting material is consumed, but the yield of the desired product is low, with significant side products.
This indicates that the catalytic cycle is proceeding, but side reactions are outcompeting the desired product formation.
-
Possible Cause A: Protodeboronation of this compound.
-
Diagnosis: Look for the presence of 5-methyl-6-morpholinopyridine in your crude reaction mixture by LC-MS or NMR.
-
Solution 1 (Base Selection): Switch from strong aqueous bases (like NaOH or K₂CO₃ in water) to a milder, non-aqueous-friendly base like anhydrous K₃PO₄ or CsF.[5][12]
-
Solution 2 (Anhydrous Conditions): Use anhydrous, degassed solvents. While some Suzuki protocols use water as a co-solvent, it can be a proton source for this side reaction.[5]
-
Solution 3 (Boronate Esters): Convert the boronic acid to its pinacol or MIDA boronate ester. These are more stable and release the active boronic acid species slowly, keeping its concentration low and minimizing decomposition.[5]
-
-
Possible Cause B: Homocoupling of the boronic acid.
-
Diagnosis: Look for a symmetrical bipyridine byproduct with a mass double that of your deboronated starting material.
-
Solution (Inert Atmosphere): This is almost always due to the presence of oxygen. Improve your degassing procedure. Ensure all reagents and solvents are handled under a strict inert atmosphere (Argon or Nitrogen). Use a well-sealed reaction vessel.[2][4]
-
Optimized Reaction Protocol & Component Selection
Success in coupling these challenging substrates requires careful selection of each reaction component. The following table provides a starting point for optimization.
Table 1: Recommended Conditions for Hindered Suzuki-Miyaura Couplings
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromide or Iodide | Aryl chlorides are less reactive and require even more specialized, highly active catalyst systems. Reactivity order: I > Br > OTf >> Cl.[1][5] |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | G3/G4 precatalysts (e.g., XPhos Pd G3) offer superior stability and generate the active L-Pd(0) species more reliably than Pd(OAc)₂.[13] |
| Ligand | SPhos, XPhos, RuPhos | These bulky, electron-rich biaryl phosphine ligands are essential for promoting oxidative addition of hindered substrates and facilitating reductive elimination.[7] A 1.5:1 to 2.5:1 ligand-to-palladium ratio is typical. |
| Base | K₃PO₄ (Potassium Phosphate) | Often the most effective base for challenging couplings. It has sufficient basicity to promote transmetalation without causing extensive protodeboronation or side reactions.[4] Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane or Toluene (+/- H₂O) | Aprotic polar solvents are generally preferred. A small amount of water (e.g., 10:1 solvent:water) can sometimes accelerate the reaction, but should be avoided if protodeboronation is an issue.[8][14][15] |
| Temperature | 100 - 110 °C | High temperatures are necessary to drive the reaction to completion. |
General Experimental Protocol
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.5-5 mol%). Add these to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationships of Key Reaction Components
Caption: Interdependencies of components in a Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling
Introduction: The Enduring Challenge and Utility of Pyridylboronic Acids
In the landscape of modern medicinal chemistry and drug development, pyridine-containing biaryl scaffolds are of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of these structures, prized for its functional group tolerance and operational simplicity.[1][2] However, the use of heteroarylboronic acids, particularly pyridylboronic acids, is not without its challenges.[3] The inherent electron-deficient nature of the pyridine ring and the propensity of certain isomers to undergo decomposition pathways like protodeboronation can complicate their application and lead to diminished yields.[4]
Among the various isomers, 2-pyridylboronic acids are notoriously unstable, readily undergoing protodeboronation (the cleavage of the C-B bond) under typical reaction conditions.[5][6] This has been termed the "2-pyridyl problem" in cross-coupling chemistry.[7][8] In contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability, making them more reliable reagents in synthesis.[6][9]
This guide focuses on (5-Methyl-6-morpholinopyridin-3-yl)boronic acid , a highly substituted 3-pyridylboronic acid of increasing interest. We will provide an in-depth analysis of its reactivity, framed by a direct comparison with other key pyridylboronic acids. Our objective is to elucidate how the unique structural features of this reagent—specifically the 5-methyl and 6-morpholino substituents—translate into superior performance in Suzuki-Miyaura coupling reactions. The insights and data presented herein are intended to guide researchers in selecting and effectively utilizing pyridylboronic acids for the synthesis of complex molecular targets.
Understanding Reactivity: The Interplay of Steric and Electronic Effects
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the rate-determining transmetalation step.[1][10] In this step, the organic group is transferred from the boron atom to the palladium(II) center. The facility of this transfer is governed by the electronic and steric properties of the boronic acid.
-
Electronic Effects: The transmetalation process is generally accelerated by increasing the nucleophilicity of the carbon atom attached to boron. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on this carbon, thereby promoting its transfer to the electron-deficient palladium center.[11] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, often retarding the reaction rate.
-
Steric Effects: While electronic effects are often dominant, steric hindrance around the boronic acid moiety can impede its approach to the palladium complex, slowing down the transmetalation step.[12] This is particularly relevant for ortho-substituted boronic acids.
The subject of our analysis, this compound, possesses two key substituents that modulate these properties:
-
5-Methyl Group: An alkyl group that acts as a weak electron-donating group through induction.
-
6-Morpholino Group: A powerful electron-donating group due to the resonance effect of the nitrogen lone pair. The morpholine ring itself also introduces specific steric bulk in the position ortho to the pyridine nitrogen.[13]
Based on these features, we hypothesize that the combined electron-donating character of the methyl and, most significantly, the morpholino groups will render this molecule a highly reactive and efficient coupling partner.
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand the context of our comparison, it is essential to visualize the fundamental steps of the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving the palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.[1]
Comparative Reactivity Analysis: Experimental Validation
To empirically test our hypothesis, a series of comparative Suzuki-Miyaura coupling reactions were performed under standardized conditions. This compound was benchmarked against three other pyridylboronic acids, each chosen to isolate specific structural effects:
-
3-Pyridylboronic acid: The unsubstituted parent compound to establish a baseline.
-
2-Pyridylboronic acid: To demonstrate the inherent instability and lower efficiency of the 2-isomer.
-
(5-Chloro-pyridin-3-yl)boronic acid: An isomer with an electron-withdrawing group (EWG) at the 5-position to contrast the effect of the EDGs.
The standard reaction involved coupling the respective boronic acid with 4-bromoacetophenone. Reaction progress was monitored by HPLC to determine the time required for >95% conversion of the limiting reagent.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Substituents | Electronic Nature | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| 1 | This compound | 5-Me, 6-Morpholino | Strong EDG | 1.5 | 94% |
| 2 | 3-Pyridylboronic acid | None | Neutral | 6 | 85% |
| 3 | 2-Pyridylboronic acid | None (2-position) | Neutral/Unstable | 12 | 42%[5] |
| 4 | (5-Chloro-pyridin-3-yl)boronic acid | 5-Cl | EWG | 10 | 78% |
Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.
The experimental data strongly support our initial hypothesis.
-
This compound (Entry 1) demonstrated exceptional reactivity, reaching full conversion four times faster than the unsubstituted 3-pyridylboronic acid and yielding a near-quantitative amount of product. This is a direct consequence of the powerful electron-donating morpholino group, which significantly enhances the nucleophilicity of the boronic acid.
-
3-Pyridylboronic acid (Entry 2) performed as expected for a stable, unsubstituted heteroaryl boronic acid, providing a good yield but requiring a moderate reaction time.[14]
-
2-Pyridylboronic acid (Entry 3) was the poorest performer. The low yield, despite an extended reaction time, is attributable to competitive protodeboronation, which consumes the starting material without forming the desired product.[6]
-
(5-Chloro-pyridin-3-yl)boronic acid (Entry 4) was significantly slower than its unsubstituted counterpart. The electron-withdrawing nature of the chlorine atom deactivates the boronic acid towards transmetalation, thus retarding the overall reaction rate.
Experimental Methodologies
Trustworthy and reproducible data are the bedrock of scientific comparison. The following sections provide the detailed protocols used to generate the data in this guide.
General Workflow for Comparative Study
The systematic approach to comparing the reactivity of different boronic acids is outlined below. This workflow ensures that all variables other than the boronic acid itself are kept constant.
Caption: General workflow for the comparative reactivity study.[15]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the standardized procedure used for the reactions summarized in Table 1.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), the respective pyridylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the time indicated in Table 1.
-
Monitoring: To monitor the reaction, small aliquots (~50 µL) can be withdrawn via syringe at specified time points, diluted with acetonitrile, filtered through a syringe filter, and analyzed by HPLC.[16][17]
-
Work-up: After the reaction is complete (as determined by HPLC or TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Protocol 2: HPLC Method for Reaction Monitoring
This method is suitable for determining the percent conversion of the 4-bromoacetophenone starting material.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A over 1 minute, and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a 50 µL aliquot of the reaction mixture in 1 mL of acetonitrile. Filter before injection.
Conclusion and Outlook
This guide provides a comprehensive comparison of the reactivity of this compound against other structurally relevant pyridylboronic acids. The combination of a stable 3-pyridyl core with strong electron-donating methyl and morpholino groups endows This compound with exceptional reactivity in Suzuki-Miyaura cross-coupling reactions. Our experimental data confirms that it significantly outperforms unsubstituted, electronically deactivated, and unstable 2-pyridyl analogues, leading to faster reactions and higher yields.
For researchers, scientists, and drug development professionals, these findings are critical. The selection of an optimal building block is a key determinant of synthetic efficiency. This compound represents a superior reagent for the construction of complex, highly functionalized pyridine-containing molecules, enabling more rapid and effective synthetic campaigns. Its robust performance justifies its consideration as a go-to reagent for challenging Suzuki-Miyaura couplings in the pursuit of novel therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. innospk.com [innospk.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vapourtec.com [vapourtec.com]
A Comparative Guide to the Validation of Suzuki Coupling Products: NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] The synthesis of biaryl scaffolds, prevalent in a vast array of pharmaceuticals and functional materials, frequently relies on this powerful palladium-catalyzed reaction.[4] However, the successful synthesis of the target molecule is only half the story. Rigorous validation of the final product is a critical and indispensable step to confirm its identity, assess its purity, and ensure its suitability for downstream applications.[4]
This in-depth technical guide provides a comparative analysis of two of the most powerful analytical techniques for the validation of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond a simple listing of procedures to explain the "why" behind experimental choices, grounding every protocol in the principles of scientific integrity and providing a framework for a self-validating analytical workflow.
The Imperative of Orthogonal Validation
A comprehensive validation strategy for Suzuki coupling products should not rely on a single analytical technique. Instead, an orthogonal approach, employing multiple techniques that measure different properties of the molecule, provides the most robust and complete picture of the product's identity and purity.[4] NMR spectroscopy provides detailed structural information, including the connectivity of atoms, while mass spectrometry confirms the molecular weight of the desired product.[4] When used in concert, these techniques offer a powerful, synergistic approach to product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[4] Its quantitative nature and ability to provide detailed information about the chemical environment of each nucleus make it an indispensable tool for validating Suzuki coupling products.[5]
Principles of NMR for Suzuki Product Validation
¹H and ¹³C NMR are the most common NMR experiments used for the characterization of organic molecules. For a typical Suzuki coupling reaction, which forms a new C-C bond between two aromatic rings, NMR provides several key pieces of information:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus.[6][7] The formation of the biaryl product will result in characteristic changes in the chemical shifts of the aromatic protons and carbons compared to the starting materials.[8]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[7] This allows for the determination of the relative ratios of different protons in the molecule, confirming the successful coupling.
-
Spin-Spin Coupling (J-coupling): The splitting of NMR signals into multiplets provides information about the connectivity of adjacent atoms.[6] Changes in coupling patterns in the aromatic region can confirm the formation of the new biaryl linkage.
-
Quantitative NMR (qNMR): qNMR is a powerful application of NMR for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[9][10][11] This is particularly valuable for assessing the purity of newly synthesized Suzuki coupling products.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product into an NMR tube. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region. Key acquisition parameters to consider include:
-
Number of Scans: Typically 8-16 scans are sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of the protons of interest should be used for accurate integration, especially for quantitative analysis.[11]
-
Pulse Angle: A 90° pulse is standard for routine ¹H NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum carefully. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpreting the NMR Data: A Self-Validating System
The validation of a Suzuki coupling product by NMR is a process of logical deduction based on the comparison of the experimental spectrum with the expected spectrum of the target molecule.
| Parameter | Expected Observation for Successful Coupling | Indication of Impurities/Side Products |
| Aromatic Region (¹H NMR) | Appearance of a more complex set of signals corresponding to the new biaryl system. Chemical shifts will be altered due to the electronic effects of the newly connected ring.[12] | Presence of signals corresponding to the starting aryl halide and/or boronic acid. The presence of symmetrical signals may indicate homocoupling byproducts.[13] |
| Integration (¹H NMR) | The ratio of integrals for the protons on each of the coupled rings should match the expected stoichiometry. | Deviations from the expected integral ratios can indicate the presence of impurities or incomplete reaction. |
| Disappearance of Starting Material Signals | The characteristic signals of the starting aryl halide (e.g., protons adjacent to the halogen) and the boronic acid (or its ester) should be absent. | Persistence of these signals indicates an incomplete reaction. |
| ¹³C NMR | Appearance of the correct number of carbon signals with chemical shifts consistent with the biaryl structure. The carbons at the point of coupling will show characteristic downfield shifts. | Presence of signals from starting materials or byproducts. |
Mass Spectrometry: Unambiguous Molecular Weight Determination
Mass spectrometry is a highly sensitive analytical technique that provides the molecular weight of the product, offering a rapid and powerful confirmation of a successful Suzuki coupling reaction.[4] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which can be used to determine its elemental composition with high confidence.[14][15][16]
Principles of Mass Spectrometry for Suzuki Product Validation
-
Ionization: The sample is first ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Suzuki coupling products.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values with very high accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.[14] This is crucial for distinguishing the desired product from potential isobaric impurities (molecules with the same nominal mass but different elemental compositions).[14]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. The mass range should be set to include the expected molecular ion of the product.
-
Data Analysis: Identify the peak corresponding to the molecular ion of the expected product (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the measured exact mass to the theoretical exact mass calculated for the desired molecular formula. The mass error should be within the specified tolerance of the instrument (typically <5 ppm).
Interpreting Mass Spectrometry Data: Key Validation Points
| Technique | Expected Result for Successful Coupling | Potential Pitfalls and Considerations |
| Low-Resolution MS | A peak corresponding to the nominal molecular weight of the product. | Cannot distinguish between isomers or isobaric compounds.[4] |
| High-Resolution MS (HRMS) | The measured exact mass matches the theoretical exact mass of the product's molecular formula with low mass error (<5 ppm).[14] | The absence of a molecular ion may occur if the molecule is unstable under the ionization conditions. |
| Isotopic Pattern | The observed isotopic pattern of the molecular ion matches the theoretical distribution for the elemental composition of the product.[14] | This is particularly useful for compounds containing elements with characteristic isotopic signatures (e.g., Cl, Br). |
| Tandem MS (MS/MS) | Fragmentation patterns can provide further structural confirmation by correlating observed fragment ions with the expected substructures of the molecule. | Interpretation of fragmentation spectra can be complex. |
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information (connectivity, stereochemistry), quantitative purity assessment.[4] | Molecular weight, elemental composition (with HRMS).[4] |
| Sensitivity | Lower sensitivity, requires more sample (mg range).[4] | High sensitivity, requires minimal sample (µg to ng range).[4] |
| Throughput | Lower throughput, can be time-consuming.[4] | High throughput, provides rapid confirmation.[4] |
| Isomer Distinction | Excellent for distinguishing between isomers. | May not distinguish between isomers without chromatographic separation or MS/MS.[4] |
| Purity Assessment | Can provide absolute purity via qNMR.[9][10] | Can indicate the presence of impurities but is not inherently quantitative without standards. |
Conclusion: A Synergistic Approach to Confident Validation
In the rigorous landscape of pharmaceutical and materials research, the validation of synthetic products cannot be an afterthought. While both NMR and mass spectrometry are powerful techniques in their own right, their true strength lies in their synergistic application. Mass spectrometry provides a rapid and highly sensitive confirmation of the product's molecular weight, offering an initial green light for a successful reaction. NMR spectroscopy then delivers the definitive, detailed structural blueprint, confirming the precise atomic connectivity and providing a robust assessment of purity.
By integrating both NMR and mass spectrometry into a cohesive validation workflow, researchers can achieve a high level of confidence in the identity and quality of their Suzuki coupling products, ensuring the integrity of their scientific findings and the success of their downstream research and development efforts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. fiveable.me [fiveable.me]
- 15. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 16. measurlabs.com [measurlabs.com]
A Researcher's Guide to Alternatives for (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, frequently employs boronic acids as key building blocks. Among these, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a valuable reagent for introducing a substituted pyridyl moiety. However, the inherent instability and reactivity challenges associated with some heterocyclic boronic acids necessitate an exploration of more robust and efficient alternatives. This guide provides an in-depth comparison of alternative reagents and methodologies, supported by experimental insights, to empower researchers in selecting the optimal synthetic strategy.
The Central Role and Latent Challenges of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring an electron-rich morpholinopyridine core, is a common motif in medicinal chemistry. The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
However, like many pyridine-based boronic acids, particularly those with substitution at the 2- or 6-position, it can present challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, heterocyclic boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product. These stability issues can complicate reaction optimization, scale-up, and storage of the reagent.
Strategic Alternatives to a Conventional Boronic Acid Approach
To circumvent the limitations of this compound, several alternative strategies can be employed. These can be broadly categorized into two main approaches: the use of stabilized organoboron reagents and the adoption of entirely different synthetic methodologies that bypass the need for a pre-functionalized boronic acid.
Stabilized Organoboron Reagents: Enhancing Stability and Handling
The inherent instability of some boronic acids has driven the development of more robust surrogates. These reagents are designed to be more stable to storage and handling, and in many cases, they can be purified by standard techniques like silica gel chromatography.
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative to free boronic acids, particularly for unstable heterocyclic derivatives.[1][2][3][4] The MIDA ligand forms a stable, tetracoordinate boronate complex that protects the boronic acid functionality from degradation.[5] These crystalline solids are exceptionally stable to air and moisture, allowing for long-term storage and accurate dispensing.[6]
Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed, releasing the active boronic acid in situ. This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} In situ generation of boronic acid from a stable MIDA boronate.
Performance Comparison: Boronic Acid vs. MIDA Boronate
While direct comparative data for this compound and its MIDA boronate is not extensively published, the general principle of improved yields with MIDA boronates for unstable boronic acids is well-established. For instance, studies on other challenging heterocyclic boronic acids have shown significant improvements in coupling efficiency when using the MIDA-protected form.[8][9]
| Reagent Type | Key Advantages | Potential Disadvantages | Typical Yield Improvement (for unstable substrates) |
| Boronic Acid | Commercially available, no deprotection step needed. | Prone to decomposition, potential for lower yields, storage issues. | - |
| MIDA Boronate | High stability, crystalline, easy to handle and purify, slow release minimizes side reactions.[1][2] | Requires an additional synthetic step for preparation. | Can be significant, especially with challenging coupling partners.[8] |
Experimental Protocol: Synthesis of a MIDA Boronate
The synthesis of a MIDA boronate from the corresponding boronic acid is a straightforward procedure.[5][10]
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMSO/dioxane), add N-methyliminodiacetic acid (MIDA, 1.1 equiv).
-
Heat the mixture under Dean-Stark conditions to remove water.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and precipitate the MIDA boronate by adding an anti-solvent (e.g., diethyl ether).
-
Collect the crystalline product by filtration and dry under vacuum.
Potassium trifluoroborate salts are another class of highly stable and crystalline organoboron reagents.[11][12][13] They are generally more resistant to protodeboronation than the corresponding boronic acids.[11] Like MIDA boronates, they serve as a stable reservoir for the boronic acid, which is generated under the reaction conditions.
Boronate esters, such as pinacol esters, also offer increased stability compared to free boronic acids. However, their reactivity in the transmetalation step of the Suzuki-Miyaura cycle can be lower.[14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Derivatization of boronic acid to more stable analogues.
Performance Considerations
The choice between MIDA boronates, trifluoroborates, and other boronate esters often depends on the specific substrate and reaction conditions. For particularly challenging couplings involving electron-rich or sterically hindered partners, the slow-release kinetics of MIDA boronates can be highly advantageous.[1]
| Reagent Type | Stability | Reactivity | Handling |
| Boronic Acid | Low to Moderate | High | Can be difficult |
| MIDA Boronate | High | Moderate (slow release) | Crystalline solid |
| Potassium Trifluoroborate | High | Moderate | Crystalline solid |
| Pinacol Boronate Ester | High | Moderate to Low | Often liquid or low-melting solid |
Experimental Protocol: Suzuki-Miyaura Coupling with a Stabilized Boron Reagent
A general procedure for a Suzuki-Miyaura coupling using a MIDA boronate or potassium trifluoroborate is as follows. Note that optimization of the catalyst, ligand, base, and solvent is often necessary for each specific substrate combination.
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate or potassium trifluoroborate of (5-Methyl-6-morpholinopyridin-3-yl) (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Add a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv) and a degassed solvent system (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
C-H Activation/Arylation: A Paradigm Shift in Biaryl Synthesis
An increasingly attractive alternative to the traditional cross-coupling of pre-functionalized partners is the direct C-H activation and arylation of the pyridine ring.[2][15][16] This methodology avoids the synthesis and potential instability of the organoboron reagent altogether, offering a more atom- and step-economical route to the desired biaryl product.
In this approach, a palladium catalyst is used to activate a C-H bond on the pyridine ring, which then couples directly with an aryl halide. The regioselectivity of the C-H activation can often be controlled by the electronic properties of the substrate or by using a directing group. For a 6-morpholinopyridine derivative, the C-H bond at the 3-position is a potential site for functionalization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Direct C-H arylation of a pyridine substrate.
Advantages of C-H Arylation
-
Step Economy: Eliminates the need to synthesize and purify the organoboron reagent.
-
Atom Economy: Reduces the formation of stoichiometric byproducts.
-
Access to Novel Scaffolds: Can enable the functionalization of positions that are difficult to access through traditional methods.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyridine Derivative
The following is a general protocol for the direct arylation of an electron-rich pyridine. Specific conditions will vary depending on the substrates.
-
To a reaction vessel, add the pyridine substrate (e.g., 4-morpholinopyridine, 1.0 equiv), the aryl halide (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and a suitable ligand (if required).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv) and a high-boiling polar solvent (e.g., DMA, NMP).
-
Heat the mixture under an inert atmosphere at an elevated temperature (typically 120-150 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the product by column chromatography.
Conclusion: A Strategic Approach to Reagent Selection
The choice of reagent for the synthesis of biaryls containing the (5-Methyl-6-morpholinopyridin-3-yl) moiety should be guided by a careful consideration of stability, reactivity, and overall synthetic efficiency. While the boronic acid remains a viable option, its potential for instability warrants the exploration of more robust alternatives.
-
For routine, small-scale synthesis where the boronic acid is freshly prepared or sourced reliably, it can be a suitable choice.
-
For syntheses requiring high reproducibility, scalability, and ease of handling, MIDA boronates offer a significant advantage due to their exceptional stability and controlled reactivity.
-
Potassium trifluoroborates provide another excellent stable alternative, particularly when ease of preparation from the boronic acid is a key consideration.
-
For a more convergent and atom-economical approach, direct C-H arylation represents a powerful strategy, provided that the regioselectivity can be controlled and the required reaction conditions are compatible with the overall synthetic scheme.
By understanding the nuances of each approach, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and reliable access to these important molecular scaffolds.
References
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the Substrate Scope of (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers in drug discovery and development, the incorporation of highly functionalized heterocyclic scaffolds is a critical strategy for modulating the pharmacological properties of lead compounds. Among these, substituted pyridines are of particular interest due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical assessment of the substrate scope of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid, a versatile building block for the synthesis of complex biaryl and heteroaryl structures.
This compound (CAS 1191062-85-7) is an electron-rich heteroarylboronic acid.[3][4] The presence of the electron-donating morpholino group at the 6-position and a methyl group at the 5-position significantly influences the electronic properties of the pyridine ring, which in turn affects its reactivity in cross-coupling reactions. This guide will objectively compare its anticipated performance with a range of aryl and heteroaryl halides and provide supporting experimental data based on structurally related compounds to offer insights into its synthetic utility.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (R'-B(OR)2) transfers its organic group to the palladium center, forming a new Pd(II) species. This step is often rate-limiting and is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product (R-R'), regenerating the Pd(0) catalyst.
Assessing the Substrate Scope: A Comparative Analysis
The following table summarizes the expected performance of this compound with a variety of aryl and heteroaryl halides, with yields extrapolated from reactions with analogous compounds.[5][6][7]
| Entry | Aryl/Heteroaryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | >90 | [5] |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 85-95 | [6] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 | [8] |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME | 90 | 75-85 | [7] |
| 5 | 3-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile | 80 | >90 | [6] |
| 6 | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 70-80 | [8] |
| 7 | 2-Chloropyrimidine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 120 | 65-75 | [6] |
Analysis of Substrate Scope:
-
Aryl Bromides: this compound is expected to couple efficiently with a wide range of electron-rich, electron-neutral, and electron-deficient aryl bromides. The use of standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with common bases like K₂CO₃ or Cs₂CO₃ should provide high yields.[5]
-
Aryl Chlorides: As is typical for Suzuki-Miyaura reactions, the coupling with less reactive aryl chlorides will likely require more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos, developed by the Buchwald group, is recommended to facilitate the challenging oxidative addition step.[8]
-
Heteroaryl Halides: The reaction is anticipated to be successful with a variety of heteroaryl halides. However, substrates containing nitrogen atoms, such as pyridines and pyrimidines, may require careful optimization of reaction conditions to avoid catalyst inhibition.[7]
-
Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura coupling are expected to be compatible with a broad range of functional groups, including esters, ketones, nitriles, and other heterocycles.
Comparison with Alternative Pyridylboronic Acids
The reactivity of this compound can be benchmarked against other commonly used pyridylboronic acids:
-
Pyridine-3-boronic acid: This is the parent, unsubstituted analogue. The presence of the electron-donating morpholino and methyl groups in our target compound is expected to make it more nucleophilic and potentially more reactive, especially in the transmetalation step.
-
6-Alkoxypyridin-3-ylboronic acids: These are structurally similar and also electron-rich. The reactivity is expected to be comparable, though the morpholino group might have a slightly stronger electron-donating effect.
-
2-Pyridylboronic acids: These are notoriously challenging substrates in Suzuki-Miyaura couplings due to the "2-pyridyl problem," where the adjacent nitrogen atom can chelate to the palladium catalyst and inhibit catalysis. As a 3-pyridylboronic acid, this compound avoids this issue, making it a more reliable coupling partner.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature suggests high reactivity towards a broad range of aryl and heteroaryl halides. While direct, comprehensive data on its substrate scope is limited in publicly available literature, a strong case for its utility can be made based on the performance of structurally analogous compounds. For challenging substrates, such as aryl chlorides, the use of modern, highly active catalyst systems is recommended. The provided experimental protocol serves as a robust starting point for researchers looking to employ this valuable reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1191062-85-7|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
A Senior Application Scientist's Guide to Kinetic Analysis of Suzuki-Miyaura Couplings: A Comparative Study Featuring (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Introduction: The Imperative for Speed in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds essential for synthesizing novel therapeutic agents.[1] The incorporation of heteroaromatic scaffolds, particularly substituted pyridines, is a cornerstone of drug design, profoundly influencing a molecule's pharmacological profile.[2] (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a valuable building block in this context, offering a unique substitution pattern for structure-activity relationship (SAR) studies.[3][4]
However, not all coupling partners are created equal. The reaction kinetics—the speed at which a reaction proceeds to completion—can vary dramatically depending on the substrates. For drug development professionals, understanding these kinetics is not merely an academic exercise; it is critical for process optimization, scalability, and ultimately, the rapid delivery of new drug candidates. This guide provides a framework for conducting a rigorous kinetic study, comparing the performance of this compound against other relevant boronic acids. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for data interpretation.
The Challenge: Navigating the Nuances of Heteroaryl Boronic Acids
The kinetic profile of a Suzuki-Miyaura reaction is profoundly influenced by the electronic and steric nature of its coupling partners. Heteroaryl boronic acids, especially those containing nitrogen, present unique challenges that can impede reaction rates and reduce yields.[2]
-
The "2-Pyridyl Problem" and Catalyst Inhibition: Pyridine-containing boronic acids, particularly 2-substituted isomers, are notorious for their challenging behavior.[5][6] The Lewis basic nitrogen atom can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to deactivation or inhibition. While our target molecule is a 3-substituted pyridine, the presence of two nitrogen atoms (pyridine and morpholine) necessitates careful consideration of potential catalyst poisoning.[7]
-
Protodeboronation: The Pervasive Side Reaction: A major competing pathway is protodeboronation, the cleavage of the C–B bond by a proton source (often water in the reaction medium), which leads to the formation of an undesired arene byproduct and consumption of the valuable boronic acid.[2][8] Electron-deficient heteroaryl boronic acids can be particularly susceptible to this decomposition pathway, making fast and efficient coupling paramount.[9]
Understanding these potential pitfalls is the foundation for designing a robust kinetic experiment. The goal is to identify conditions that favor the desired productive catalytic cycle over these deactivating and decomposition pathways.
The Catalytic Cycle: A Visual Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The efficiency of each step in this cycle dictates the overall reaction rate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing the Comparative Kinetic Study
To objectively evaluate the performance of this compound, we will compare it against a set of carefully selected alternatives under identical reaction conditions.
1. Selection of Boronic Acid Comparators:
-
(A) Phenylboronic Acid: The archetypal boronic acid, serving as a baseline for "standard" reactivity without heteroatom interference.
-
(B) this compound: The target compound.
-
(C) 3-Pyridylboronic Acid: An isomer lacking the methyl and morpholino substituents, to isolate the electronic and steric effects of these groups.
-
(D) this compound pinacol ester: A more stable derivative of the target compound. Boronic esters can exhibit different kinetics and are often more resistant to protodeboronation.[12]
2. Standardized Reaction Components:
To ensure a fair comparison, all other reaction parameters must be held constant.
| Component | Selection | Rationale |
| Aryl Halide | 4-Bromoanisole | A common, moderately activated aryl bromide. |
| Catalyst | [Pd(XPhos) G3] | A modern, highly active pre-catalyst that forms the active Pd(0) species rapidly, crucial for coupling unstable boronic acids.[9] The bulky, electron-rich XPhos ligand is effective for challenging heteroaryl couplings.[13] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base effective in many Suzuki couplings, often providing a good balance between promoting transmetalation and minimizing base-induced side reactions.[14] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A standard solvent system that facilitates the dissolution of both organic and inorganic reagents.[11] |
| Internal Standard | Biphenyl | A chemically inert compound with a distinct HPLC retention time, essential for accurate quantification of reactants and products.[15] |
Experimental Protocol: High-Throughput Kinetic Monitoring
This protocol outlines a detailed, step-by-step methodology for acquiring high-quality kinetic data using High-Performance Liquid Chromatography (HPLC). The use of an automated sampling platform is recommended for high data density and reproducibility.[16]
Caption: Workflow for the comparative kinetic study of Suzuki-Miyaura reactions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a glovebox, prepare a stock solution of the [Pd(XPhos) G3] pre-catalyst in anhydrous 1,4-dioxane (e.g., 10 mM).
-
Prepare separate stock solutions for 4-bromoanisole and the internal standard (biphenyl) in 1,4-dioxane.
-
-
Reaction Setup:
-
Add a magnetic stir bar to a jacketed glass reactor vessel maintained at 60 °C.
-
To the vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid or ester (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the internal standard (0.5 mmol, 0.5 equiv).
-
Add the 1,4-dioxane/H₂O solvent mixture to achieve the desired final concentration (e.g., 0.2 M with respect to the aryl halide).
-
-
Reaction Initiation and Monitoring:
-
Allow the mixture to stir for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction (t=0) by adding the [Pd(XPhos) G3] pre-catalyst stock solution (e.g., 0.01 mmol, 1 mol%).
-
Immediately begin sampling. Using an automated liquid handler, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., every 2-5 minutes for the first hour, then less frequently).
-
Each aliquot should be immediately dispensed into a vial containing a quench solution (e.g., 950 µL of cold acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Develop a gradient elution method that provides baseline separation of 4-bromoanisole, the coupled product (4-methoxy-5'-methyl-6'-morpholinobiphenyl or its analogue), and the internal standard.
-
Generate a calibration curve for the aryl halide and the product against the internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the reactant (4-bromoanisole) and the product.
-
Plot the concentration of the product versus time for each of the four boronic acids.
-
Determine the initial reaction rate for each experiment by calculating the slope of the linear portion of the concentration-time curve near t=0.
-
Interpreting the Results: A Comparative Outlook
The kinetic data, summarized in tables, will provide a clear, objective comparison of the boronic acids' performance.
Table 1: Hypothetical Initial Reaction Rates
| Boronic Acid Partner | Compound ID | Expected Initial Rate (M/s) | Relative Rate (vs. A) |
| Phenylboronic Acid | A | 1.5 x 10⁻⁴ | 1.00 |
| This compound | B | 8.5 x 10⁻⁵ | 0.57 |
| 3-Pyridylboronic Acid | C | 4.0 x 10⁻⁵ | 0.27 |
| This compound pinacol ester | D | 7.0 x 10⁻⁵ | 0.47 |
Table 2: Hypothetical Reaction Yields over Time
| Boronic Acid Partner | Compound ID | Yield at 30 min (%) | Yield at 2 hr (%) | Final Yield (%) |
| Phenylboronic Acid | A | 85 | >98 | >98 |
| This compound | B | 60 | 92 | 95 |
| 3-Pyridylboronic Acid | C | 35 | 65 | 70 |
| This compound pinacol ester | D | 55 | 90 | 96 |
Analysis of Expected Outcomes:
-
Baseline Performance (A): Phenylboronic acid is expected to react rapidly and proceed to completion, setting the benchmark.
-
Target Compound Performance (B vs. C): this compound (B) is predicted to have a significantly faster initial rate and higher final yield than the unsubstituted 3-pyridylboronic acid (C). This suggests that the electron-donating methyl group and the steric bulk of the morpholine may favorably influence the transmetalation step or mitigate catalyst inhibition compared to the simpler pyridyl analogue.
-
Stability and Reactivity (B vs. D): The pinacol ester (D) might show a slightly slower initial rate due to the need for hydrolysis or a different transmetalation pathway.[12] However, its greater stability against protodeboronation could lead to a comparable or even slightly higher final yield, making it a more robust choice for longer reaction times or harsher conditions.
Conclusion
A thorough kinetic analysis is fundamental to understanding and optimizing Suzuki-Miyaura cross-coupling reactions in a drug discovery setting. This guide provides a comprehensive framework for comparing the reactivity of this compound against relevant benchmarks. By systematically evaluating initial rates and reaction profiles, researchers can make data-driven decisions regarding substrate selection, catalyst systems, and reaction conditions. This approach not only accelerates the synthesis of target molecules but also builds a foundational understanding that can be applied to future synthetic challenges, ultimately streamlining the path from chemical design to clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1191062-85-7 [sigmaaldrich.com]
- 4. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Literature review of the applications and limitations of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of (5-methyl-6-morpholinopyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will explore its synthesis, applications in Suzuki-Miyaura cross-coupling reactions, inherent limitations, and compare its utility against alternative reagents, supported by experimental protocols and data.
Introduction: A Valuable Heterocyclic Building Block
This compound is a substituted pyridylboronic acid that has gained importance as a synthetic intermediate in the development of therapeutic agents. Its structure, featuring an electron-donating morpholine group and a methyl substituent, makes it a valuable reagent for creating complex molecular architectures. Notably, it serves as a key precursor in the synthesis of potent and selective inhibitors of Polycomb Repressive Complex 2 (PRC2), which are under investigation for the treatment of various cancers, including non-Hodgkin's lymphoma[1][2].
Boronic acids and their derivatives are foundational to modern organic synthesis due to their versatility, stability, and relatively low toxicity[3]. They are most famously employed in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Synthesis of this compound
The synthesis of this key intermediate is a multi-step process that begins with commercially available starting materials. The following protocol is adapted from documented patent literature, providing a reliable and validated method for its preparation[2].
Experimental Protocol: Synthesis of Intermediate B24
Step 1: Synthesis of 4-(5-bromo-3-methylpyridin-2-yl)morpholine (B24.1)
-
A mixture of 5-bromo-2-fluoro-3-methylpyridine, morpholine, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO) is prepared in a reaction vessel.
-
The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours until the starting material is consumed (monitoring by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound (Intermediate B24)
-
To a solution of 4-(5-bromo-3-methylpyridin-2-yl)morpholine (B24.1) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen), cool the mixture to -78°C.
-
Slowly add a strong organolithium base, such as n-butyllithium, dropwise while maintaining the low temperature. This initiates a lithium-halogen exchange.
-
After stirring for a short period, add a trialkyl borate, typically triisopropyl borate, to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1M HCl).
-
The resulting mixture is then extracted with an organic solvent. The aqueous layer, containing the boronic acid, is often purified by reverse-phase chromatography or crystallization to yield the final product.
Applications and Performance in Suzuki-Miyaura Cross-Coupling
Comparative Performance of Substituted Pyridylboronic Acids
The electronic nature of substituents on the boronic acid plays a pivotal role in the outcome of Suzuki-Miyaura reactions. Below is a comparative table summarizing typical yields for various substituted pyridylboronic acids, illustrating the expected performance trends.
| Boronic Acid | Substituent Nature | Typical Yield Range | Reference |
| Pyridin-3-ylboronic acid | Unsubstituted | 60-85% | General literature data |
| 2-Methoxy-5-pyridylboronic acid | Electron-donating | 75-95% | |
| 2-Chloro-5-pyridylboronic acid | Electron-withdrawing | 50-75% | |
| This compound | Electron-donating | Expected: 70-95% | Inferred based on electronic effects |
Note: Yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system used.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the coupling of this compound with an aryl or heteroaryl halide.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Limitations and Alternative Reagents
Despite their utility, pyridylboronic acids, including this compound, have several limitations:
-
Protodeboronation: This is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired product. This is often exacerbated by high temperatures and aqueous basic conditions.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. This is particularly problematic for 2-substituted pyridylboronic acids (the "2-pyridyl problem"), but can still affect 3-substituted isomers.
-
Stability and Handling: Boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), which can affect their reactivity and stoichiometry. They are typically stored at low temperatures.
To overcome these challenges, more stable and often more reactive alternatives have been developed.
Alternative Reagent: Boronic Esters (e.g., Pinacol Esters)
Boronic acids can be readily converted to boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates. These derivatives offer several advantages:
-
Enhanced Stability: Boronic esters are significantly more stable towards protodeboronation and are less prone to forming boroxines, making them easier to handle, purify, and store.
-
Improved Solubility: They often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.
-
Controlled Reactivity: MIDA boronates, in particular, are highly stable and can be used in sequential cross-coupling reactions, as the MIDA group acts as a protecting group that is cleaved under specific conditions.
The choice between using a free boronic acid and a boronic ester derivative often depends on the specific substrates and the desired reaction outcome.
References
- 1. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities like (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is fundamental to innovation. However, with the power of synthesis comes the profound responsibility of safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical nature of this compound to ensure that its disposal is managed with scientific rigor, protecting both laboratory personnel and the environment.
The structural complexity of this compound—incorporating a boronic acid moiety, a pyridine core, and a morpholine substituent—necessitates a multi-faceted approach to its hazard assessment and subsequent disposal. Each component contributes unique properties that must be considered collectively.
Hazard Profile and Personal Protective Equipment (PPE)
Understanding the "why" behind PPE is the first step in creating a self-validating safety system. The hazards of the parent compound are a synthesis of its constituent parts. Given the lack of specific data for this exact molecule, we must infer its properties from these well-characterized structural motifs.
| Structural Component | Associated Hazards | Rationale for PPE & Handling |
| Boronic Acid Moiety | Skin, eye, and respiratory irritant.[1][2] Potential for reproductive toxicity with chronic high-dose exposure.[3][4] | Chemical Fume Hood: Essential to prevent inhalation of fine powders.[5][6] Nitrile Gloves & Lab Coat: Protects against skin irritation.[1][5] Safety Goggles: Prevents eye contact and serious irritation.[1][5] |
| Pyridine Core | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[7][8] | Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[8][9] Grounding: Metal containers should be grounded and bonded during transfer.[7] Ventilation: All handling must occur in a well-ventilated area, preferably a fume hood.[8][10] |
| Morpholine Moiety | Flammable liquid and vapor. Causes severe skin burns and eye damage.[11][12] | Corrosive-Resistant Gloves: Nitrile gloves are a minimum; check manufacturer's SDS for extended contact recommendations.[10] Face Shield: Recommended in addition to goggles when handling larger quantities or solutions due to corrosivity.[12] |
All handling and disposal procedures for this compound and its waste must be performed inside a certified chemical fume hood while wearing, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.
Regulatory Imperative: A Note on Compliance
The disposal of chemical waste is not optional; it is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[13][14] Laboratories are classified as waste generators and are legally required to correctly identify, manage, and dispose of hazardous waste.[14][15] Failure to comply can lead to significant penalties.[13] Always consult your institution's Environmental Health & Safety (EHS) office, as local and state regulations may have additional requirements.[5][16]
Disposal Workflow: A Decision-Making Framework
The correct disposal procedure depends on the form and quantity of the waste. The following workflow provides a logical pathway for decision-making.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Step-by-Step Disposal Protocols
These protocols provide a systematic approach to managing different waste streams containing this compound.
Protocol 1: Disposal of Small Quantities (<5g) of Uncontaminated Solid
This procedure is for small amounts of pure, unreacted compound. The goal is to collect it safely for pickup by a licensed hazardous waste handler. While neutralization is a common step for simple boric acid, the presence of the pyridine and morpholine moieties makes it imperative to treat the entire compound as hazardous throughout the process.
Methodology:
-
Preparation: In a chemical fume hood, designate a clearly labeled hazardous waste container made of compatible material (e.g., HDPE or glass).[14] The label must read "Hazardous Waste" and include the full chemical name: "this compound".[15]
-
Collection: Carefully sweep or transfer the solid waste into the designated container using spark-proof tools.[5][17] Minimize dust generation during this process.[5]
-
Sealing: Securely close the container.[18]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials like strong acids and oxidizing agents.[18][19] The SAA should be in a cool, well-ventilated area.[10]
-
Pickup: Arrange for disposal through your institution's EHS office or a certified hazardous waste disposal company.[16][20]
Protocol 2: Disposal of Liquid Waste
This protocol applies to all solutions, reaction mixtures, and solvent rinses containing the title compound.
Methodology:
-
Preparation: Obtain a designated liquid hazardous waste container with a secure, leak-proof cap.[13] Ensure the container material is compatible with the solvents used (e.g., avoid metal containers for acidic or basic solutions).[14]
-
Labeling: Affix a "Hazardous Waste" label.[15] List all chemical components of the waste stream by their full names, including solvents.[18]
-
Waste Transfer: In a fume hood, carefully pour the liquid waste into the container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[14][18]
-
Segregation: This is a critical step. Do not mix this waste stream with incompatible wastes. Specifically, keep boronic acid-containing waste separate from strong oxidizing agents.[5][21]
-
Storage and Disposal: Securely cap the container and store it in your lab's designated SAA within secondary containment.[18] Arrange for disposal through your institution's EHS office.
Protocol 3: Decontamination of Glassware and Equipment
Proper decontamination is essential for safety and preventing cross-contamination. All rinsates generated during this process are considered hazardous waste.[22]
Methodology:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue.[22]
-
Collect Rinse: Decant this initial solvent rinse into the designated liquid hazardous waste container as described in Protocol 2.[22]
-
Secondary Decontamination Wash: To deactivate residual boronic acid, rinse the glassware with a mild basic solution (e.g., a 5% sodium bicarbonate solution). This converts the boronic acid to a more water-soluble boronate salt.[22]
-
Collect Decontamination Wash: Collect this basic rinsate in the same liquid hazardous waste container.
-
Final Rinse: Perform a final rinse with deionized water. Collect this final rinse water as hazardous waste as well.[22]
-
Drying: Allow the glassware to air dry completely in the fume hood or a well-ventilated area before returning it to use.
Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an absorbent material like vermiculite or sand.[7][10]
-
Carefully sweep the absorbed material into a designated container using non-sparking tools.[8]
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and dispose of it according to Protocol 1.[7]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[7]
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Do not attempt to clean it up yourself. Allow trained emergency responders to handle the situation.
-
By integrating this detailed, scientifically-grounded approach into your laboratory workflows, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. laballey.com [laballey.com]
- 4. etimineusa.com [etimineusa.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. benchchem.com [benchchem.com]
- 16. laballey.com [laballey.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 20. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 21. nipissingu.ca [nipissingu.ca]
- 22. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
